Product packaging for RS 504393(Cat. No.:CAS No. 300816-15-3)

RS 504393

货号: B1680065
CAS 编号: 300816-15-3
分子量: 417.5 g/mol
InChI 键: ODNICNWASXKNNQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

6-methyl-1'-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-2-spiro[1H-3,1-benzoxazine-4,4'-piperidine]one is a member of 1,3-oxazoles.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N3O3 B1680065 RS 504393 CAS No. 300816-15-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNICNWASXKNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433290
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300816-15-3
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300816-15-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RS 504393: A Selective CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory response, orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and fibrotic diseases. This compound exerts its therapeutic potential by competitively inhibiting this pathway, thereby attenuating the downstream inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core concepts.

Core Mechanism of Action: Competitive Antagonism of CCR2

This compound functions as a competitive antagonist at the CCR2 receptor. It binds to the receptor, likely within the transmembrane helical bundle, and prevents the binding of its cognate ligand, CCL2.[1] This blockade inhibits the conformational changes in the receptor necessary for intracellular signaling. Consequently, the downstream pathways that mediate cellular chemotaxis, activation, and survival are not initiated. The high selectivity of this compound for CCR2 over other chemokine receptors, such as CCR1, minimizes off-target effects and enhances its therapeutic index.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

Parameter Species Value Reference
IC50 for CCR2 Binding Human89 nM[2]
Human98 nM[1]
IC50 for CCR1 Binding Human> 100 µM[1][2]
IC50 for MCP-1 Induced Chemotaxis Human330 nM[2]
IC50 for MCP-1 Stimulated Calcium Influx CCR2-CHL cells35 nM[3]

Table 1: In Vitro Potency and Selectivity of this compound

Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This compound effectively abrogates these downstream pathways at their origin.

CCR2 Signaling Cascade

CCR2 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi proteins. Upon CCL2 binding, the following key pathways are activated:

  • Gαi-Mediated Signaling: The dissociation of the G protein subunits leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of Akt, a critical kinase that promotes cell survival and proliferation.[4][5][6]

  • Ras/Raf/MEK/ERK Pathway: This mitogen-activated protein kinase (MAPK) cascade is crucial for cell migration, differentiation, and proliferation.[4]

  • Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK/STAT pathway is involved in the regulation of gene expression related to inflammation and immune responses.[4][5]

The diagram below illustrates the CCR2 signaling pathway and the inhibitory action of this compound.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates RS504393 This compound RS504393->CCR2 Blocks PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras JAK JAK G_protein->JAK Akt Akt PI3K->Akt Response Cellular Responses (Chemotaxis, Survival, Proliferation) Akt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response STAT STAT JAK->STAT STAT->Response Binding_Assay_Workflow Start Start Membrane_Prep Prepare CCR2-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - 125I-MCP-1 - this compound (serial dilutions) Membrane_Prep->Assay_Setup Incubation Incubate at 28°C for 90 minutes Assay_Setup->Incubation Filtration Filter and wash to separate bound and free radioligand Incubation->Filtration Quantification Quantify radioactivity with scintillation counter Filtration->Quantification Data_Analysis Calculate specific binding and determine IC50 Quantification->Data_Analysis End End Data_Analysis->End Chemotaxis_Assay_Workflow Start Start Cell_Prep Prepare cell suspension (e.g., THP-1 cells) Start->Cell_Prep Pre_incubation Pre-incubate cells with various concentrations of this compound Cell_Prep->Pre_incubation Assay_Setup Set up chemotaxis chamber: - Lower: MCP-1 - Upper: Pre-incubated cells Pre_incubation->Assay_Setup Incubation Incubate at 37°C for 60 minutes Assay_Setup->Incubation Quantification Stain and quantify migrated cells Incubation->Quantification Data_Analysis Calculate inhibition of migration and determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Function of RS 504393: A Selective CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This document provides a comprehensive technical overview of the function, mechanism of action, and experimental applications of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields. The information presented herein is collated from peer-reviewed scientific literature and technical data sheets.

Core Function and Mechanism of Action

This compound functions as a selective antagonist of the CCR2 receptor.[1][2] Its primary mechanism of action involves binding to CCR2 and inhibiting the downstream signaling pathways typically initiated by the binding of its cognate ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[1][2] This antagonism effectively blocks the recruitment of monocytes and macrophages to sites of inflammation, a critical process in the pathogenesis of numerous inflammatory and fibrotic diseases.

Binding Affinity and Selectivity

This compound exhibits high selectivity for the human CCR2 receptor over other chemokine receptors, most notably CCR1.[1][2] The inhibitory concentrations (IC50) from competitive binding assays are summarized in the table below.

Parameter Receptor Value Reference
IC50Human Recombinant CCR289 nM[1]
IC50Human Recombinant CCR2b98 nM[2]
IC50Human Recombinant CCR1> 100 µM[1][2]
Functional Inhibition

The antagonistic properties of this compound extend to the functional responses induced by MCP-1. It effectively inhibits MCP-1-induced chemotaxis and calcium influx in CCR2-expressing cells.

Parameter Assay Value Reference
IC50MCP-1-induced Chemotaxis330 nM[1][2]
IC50MCP-1-stimulated Calcium Influx35 nM

Signaling Pathways

The binding of MCP-1 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these downstream pathways. The primary signaling axis involves the inhibition of G-protein coupling, leading to the suppression of calcium mobilization and the activation of other signaling molecules. Recent studies have also elucidated the role of the PI3K/Akt pathway as a downstream target of CCR2 signaling, which is consequently inhibited by this compound.

cluster_membrane Cell Membrane CCR2 CCR2 G_Protein Gαi CCR2->G_Protein Activates MCP-1 MCP-1 (CCL2) MCP-1->CCR2 Binds This compound This compound This compound->CCR2 Blocks PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Stimulates Downstream_Effects Inflammation Fibrosis Pain Ca_Influx->Downstream_Effects Akt Akt PI3K->Akt Activates Akt->Downstream_Effects

Figure 1: Simplified signaling pathway of CCR2 antagonism by this compound.

Key Experimental Protocols

In Vitro Chemotaxis Assay

This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR2-expressing cells towards an MCP-1 gradient.

Objective: To determine the IC50 of this compound for the inhibition of MCP-1-induced chemotaxis.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Recombinant human MCP-1

  • This compound

  • Cell culture medium

  • Calcein-AM (for cell viability/quantification)

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to a density of 1-2 x 10^6 cells/mL. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

  • Assay Setup:

    • Add cell culture medium containing various concentrations of MCP-1 to the lower wells of the chemotaxis chamber.

    • In the upper wells, add the cell suspension pre-incubated with a range of this compound concentrations (or vehicle control).

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient to allow cell migration (typically 1-3 hours).

  • Quantification:

    • After incubation, remove the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Alternatively, for fluorescent-based assays, lyse the migrated cells in the lower chamber and quantify the fluorescence of a pre-loaded dye like Calcein-AM.

  • Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of this compound to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Starve_Cells Starve CCR2+ cells Load_Upper Load upper chamber with cells + this compound Starve_Cells->Load_Upper Prepare_MCP1 Prepare MCP-1 solutions Load_Lower Load lower chamber with MCP-1 Prepare_MCP1->Load_Lower Prepare_RS504393 Prepare this compound solutions Prepare_RS504393->Load_Upper Incubate Incubate at 37°C Load_Lower->Incubate Load_Upper->Incubate Remove_NonMigrated Remove non-migrated cells Incubate->Remove_NonMigrated Quantify_Migrated Quantify migrated cells Remove_NonMigrated->Quantify_Migrated Calculate_IC50 Calculate IC50 Quantify_Migrated->Calculate_IC50

Figure 2: Workflow for an in vitro chemotaxis assay.
Calcium Influx Assay

This protocol outlines a method to measure the inhibition of MCP-1-induced intracellular calcium mobilization by this compound.

Objective: To determine the IC50 of this compound for the inhibition of MCP-1-stimulated calcium influx.

Materials:

  • CCR2-expressing cells (e.g., CCR2-transfected CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Recombinant human MCP-1

  • This compound

  • Assay buffer (e.g., HBSS with calcium and magnesium)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Cell Preparation: Plate CCR2-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution of the dye for 30-60 minutes at 37°C.

  • Assay:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorometric imaging plate reader.

    • Establish a baseline fluorescence reading.

    • Add a solution of this compound at various concentrations (or vehicle) to the wells.

    • After a short pre-incubation, add a solution of MCP-1 to stimulate the cells.

  • Data Acquisition: Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each well and plot the inhibition of the MCP-1 response against the concentration of this compound to determine the IC50 value.

In Vivo Applications and Findings

This compound has been utilized in a variety of preclinical animal models to investigate the role of the CCR2/MCP-1 axis in disease.

Models of Inflammation and Pain
  • Acute Lung Injury: In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, intravenous administration of this compound (5 mg/kg) suppressed the influx of leukocytes into the bronchoalveolar lavage fluid (BALF) and reduced the expression of pro-inflammatory cytokines.

  • Neuropathic Pain: Co-administration of this compound (0.3-3 µg) with CCL2 in mice dose-dependently blocked thermal hyperalgesia.[1]

Models of Fibrosis
  • Renal Fibrosis: In a unilateral ureteral obstruction (UUO) model in mice, a model of progressive renal interstitial fibrosis, treatment with this compound significantly reduced renal pathology, including a decrease in type I collagen synthesis.

  • Scleroderma: In a bleomycin-induced scleroderma mouse model, intradermal injection of this compound suppressed dermal fibrosis, decreased skin thickness, and reduced the number of mast cells and myofibroblasts.

Conclusion

This compound is a valuable research tool for elucidating the role of the CCR2/MCP-1 signaling pathway in various physiological and pathological processes. Its high selectivity and potent antagonist activity make it a standard for in vitro and in vivo studies of CCR2 function. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. Further investigation into the therapeutic potential of CCR2 antagonists like this compound is warranted for a range of inflammatory and fibrotic diseases.

References

RS 504393: A Potent and Selective CCR2 Antagonist for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide array of chronic inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. RS 504393 has emerged as a highly selective and potent small-molecule antagonist of CCR2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of the CCR2 signaling pathway.

Introduction to the CCL2-CCR2 Signaling Axis

The chemokine CCL2 is a potent chemoattractant for a variety of immune cells, including monocytes, memory T cells, and natural killer cells.[1] Its effects are primarily mediated through its interaction with the G protein-coupled receptor (GPCR), CCR2.[2] The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and survival.[3] This signaling pathway is a key driver of monocyte infiltration into tissues, a hallmark of many inflammatory conditions such as rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy.[2][4][5] Consequently, antagonism of the CCL2-CCR2 axis represents a promising therapeutic strategy for these diseases.[6][7]

This compound: A Selective CCR2 Antagonist

This compound is a small molecule that acts as a selective antagonist of the CCR2 receptor.[8] Its chemical name is 6-Methyl-1'-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.[9] By binding to CCR2, this compound prevents the interaction of CCL2 and subsequently inhibits the downstream signaling pathways responsible for inflammatory cell recruitment.[10]

Mechanism of Action

This compound functions as a competitive antagonist at the CCR2 receptor.[11] It binds to the transmembrane domain of the receptor, a site that is also involved in chemokine-induced receptor activation.[12] This binding event sterically hinders the binding of CCL2 and other cognate ligands, thereby preventing the conformational changes in the receptor necessary for G protein coupling and the initiation of downstream signaling. The antagonism of this compound leads to the inhibition of key cellular responses mediated by CCR2 activation, including chemotaxis and calcium mobilization.[8][13]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

Parameter Receptor Value Assay Type Reference
IC50Human CCR289 nMRadioligand Binding[8][10]
IC50Human CCR2b98 nMRadioligand Binding[14]
IC50Human CCR1> 100 µMRadioligand Binding[8][10]
IC50MCP-1-induced Chemotaxis330 nMFunctional Assay[8]
IC50MCP-1-stimulated Calcium Influx35 nMFunctional Assay[13]
Table 1: In Vitro Potency and Selectivity of this compound
Parameter Value Species Model Reference
Dose-dependent blockade of thermal hyperalgesia0.3-3 µg (with CCL2)MicePain Model[8][10]
Suppression of leukocytes and protein in BALF5 mg/kg (i.v.)MiceLPS-induced Lung Injury[8][10]
Reduction of renal interstitial fibrosis--Unilateral Ureteral Obstruction (UUO)[8][10]
Suppression of dermal fibrosis-MiceBleomycin-induced Scleroderma[15]
Table 2: In Vivo Efficacy of this compound

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of CCR2 antagonists like this compound. The following sections provide methodologies for key in vitro assays.

CCR2 Radioligand Binding Assay

This competitive binding assay determines the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: A cell line endogenously expressing CCR2 (e.g., human monocyte cell line THP-1) or a cell line stably transfected with human CCR2b (e.g., CCR2-CHL cells).[13]

  • Radioligand: 125I-labeled CCL2 (MCP-1).[13]

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM CaCl2, 5 mM MgCl2, and 0.1% bovine serum albumin (BSA).[13]

  • Wash Buffer: Ice-cold buffer containing 0.5 M NaCl and 10 mM HEPES (pH 7.4).[13]

  • Filtration Plate: 96-well glass fiber filter plate (GF/B).[13]

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the CCR2-expressing cells.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Cell membranes.

    • 50 pM 125I-MCP-1.[13]

    • Assay buffer.

    • Protease inhibitors.[13]

    • Serial dilutions of the test compound (e.g., this compound). For non-specific binding control, add a high concentration of unlabeled CCL2.

  • Incubation: Incubate the plate at 28°C for 90 minutes to reach equilibrium.[13]

  • Filtration: Transfer the contents of the plate to the pre-soaked GF/B filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.[13]

  • Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

Materials:

  • Cells: CCR2-expressing cells such as the human monocyte cell line THP-1.[13]

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis Chamber: 96-well Boyden chamber with a polycarbonate filter.[13]

  • Fluorescent Dye: Propidium (B1200493) iodide for cell quantification.[13]

Procedure:

  • Cell Preparation: Resuspend THP-1 cells in assay medium.

  • Compound Pre-incubation: Incubate the cells with various concentrations of the test compound.

  • Assay Setup:

    • Add assay medium containing CCL2 (at a concentration near its ED95 for attraction) to the lower wells of the Boyden chamber.[13] For the negative control, add assay medium without CCL2.

    • Place the filter membrane over the lower wells.

    • Add the pre-incubated cell suspension to the upper wells.

  • Incubation: Incubate the chamber for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Remove the filter.

    • Quantify the number of cells that have migrated to the lower chamber using a fluorescent dye like propidium iodide and a fluorescence plate reader.[13]

  • Data Analysis: Normalize the data to the uninhibited migration caused by CCL2 and determine the IC50 value of the test compound.[13]

Visualizing the CCR2 Signaling Pathway and Experimental Workflow

Diagrams are provided below to illustrate the key signaling events downstream of CCR2 activation and a typical experimental workflow for characterizing a CCR2 antagonist.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G Protein (Gαi, Gβγ) CCR2->G_Protein Activates JAK JAK CCR2->JAK Activates PI3K PI3K G_Protein->PI3K MAPK MAPK (p38, ERK) G_Protein->MAPK AKT Akt PI3K->AKT Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival) AKT->Cellular_Responses MAPK->Cellular_Responses STAT STAT JAK->STAT STAT->Cellular_Responses RS504393 This compound RS504393->CCR2 Blocks

Caption: The CCL2/CCR2 signaling cascade and the inhibitory action of this compound.

Experimental_Workflow Workflow for CCR2 Antagonist Characterization Start Start Binding_Assay Radioligand Binding Assay (Determine IC50 for CCR2) Start->Binding_Assay Selectivity_Assay Selectivity Screening (e.g., CCR1 Binding) Binding_Assay->Selectivity_Assay Functional_Assay Functional Assays (Chemotaxis, Ca2+ Flux) Selectivity_Assay->Functional_Assay In_Vivo_Studies In Vivo Efficacy Studies (Disease Models) Functional_Assay->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A streamlined workflow for the preclinical evaluation of a CCR2 antagonist.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the CCL2-CCR2 signaling axis in health and disease. Its high potency and selectivity for CCR2 make it a suitable candidate for in vitro and in vivo preclinical studies. The data and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of CCR2 antagonism. Further investigation into the pharmacokinetics and safety profile of this compound and similar molecules will be critical for their translation into clinical applications.

References

RS 504393: A Technical Guide to a Selective CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Drug Development Professionals

Introduction

RS 504393 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). Developed by Roche Bioscience, this compound has been instrumental in elucidating the role of the CCR2-CCL2 signaling axis in a multitude of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, pharmacological properties, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The discovery of this compound emerged from research focused on identifying non-peptide, small-molecule inhibitors of chemokine receptors to modulate inflammatory responses. The initial breakthrough was the identification of a class of spiropiperidine compounds as potent CCR2 antagonists. The seminal work by Mirzadegan and colleagues, published in 2000 in The Journal of Biological Chemistry, detailed the discovery and initial characterization of this class of molecules, including early analogs of what would become this compound.

While this compound has been extensively used as a research tool in numerous preclinical studies to probe the function of CCR2 in various disease models, information regarding its advancement into clinical trials is not publicly available. Its primary utility has been in establishing the therapeutic potential of CCR2 antagonism across a range of indications.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the CCR2 receptor, thereby preventing the binding of its primary endogenous ligand, monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The binding of CCL2 to CCR2 on the surface of immune cells, particularly monocytes and macrophages, triggers a cascade of intracellular signaling events that lead to chemotaxis, inflammation, and cellular activation. By blocking this interaction, this compound effectively inhibits the recruitment of these inflammatory cells to sites of tissue injury and inflammation.

The binding site for this compound on the CCR2 receptor has been identified within the transmembrane helical bundle, a common motif for chemokine receptor antagonists. This allosteric binding site is distinct from the binding site of the natural chemokine ligand.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following table summarizes key quantitative data from multiple studies.

ParameterValueReceptor/AssayCell LineReference
IC50 89 nMHuman CCR2Recombinant[1][2]
98 nMHuman CCR2bRecombinant[3]
>100 µMHuman CCR1Recombinant[1][3]
IC50 (Chemotaxis) 330 nMMCP-1 induced[4]
IC50 (Calcium Influx) 35 nMMCP-1 stimulatedCCR2-CHL[5]
Kd 60 nMMCP-1 binding to CCR2[6]

Signaling Pathways

The antagonism of the CCL2-CCR2 axis by this compound leads to the modulation of several downstream signaling pathways that are crucial for cell migration, survival, and proliferation.

CCR2_Signaling_Pathway CCR2 Signaling Pathway Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein Gαi Protein CCR2->G_Protein Activates RS504393 This compound RS504393->CCR2 Blocks PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK MAPK p38 MAPK G_Protein->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (Migration, Proliferation, Survival) Akt->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response MAPK->Cellular_Response

CCR2 Signaling Pathway Inhibition by this compound

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the affinity of test compounds for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing human CCR2 (e.g., CCR2-CHL cells) or a human monocyte cell line endogenously expressing CCR2 (e.g., THP-1).[5]

  • Radioligand: 125I-labeled human MCP-1.

  • Assay Buffer: 50 mM HEPES, pH 7.2, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).[5]

  • Wash Buffer: 10 mM HEPES, pH 7.4, 0.5 M NaCl.[5]

  • Test Compound: this compound or other compounds of interest.

  • Filtration Apparatus: GF/B filters presoaked in 0.3% polyethyleneimine.[5]

  • Scintillation Counter.

Procedure:

  • Prepare cell membranes from the chosen cell line.

  • In a 96-well plate, combine the cell membranes, 50 pM of 125I-MCP-1, assay buffer, and varying concentrations of the test compound.[5]

  • Incubate the mixture at 28°C for 90 minutes to reach equilibrium.[5]

  • Terminate the binding reaction by rapid filtration through the presoaked GF/B filters.

  • Wash the filters four times with ice-cold wash buffer.[5]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration using non-linear regression analysis.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers, Compound) Start->Prepare_Reagents Incubation Incubate Components (Membranes + Radioligand + Compound) Prepare_Reagents->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis End End Analysis->End

Radioligand Binding Assay Workflow
Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Materials:

  • Cells: A monocytic cell line (e.g., THP-1) or primary monocytes.

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Test Compound: this compound.

  • Boyden Chamber Apparatus: With polycarbonate membranes (e.g., 5 µm pore size).

  • Cell Stain: (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Culture and harvest the cells. Resuspend them in the assay medium.

  • Pre-incubate the cells with various concentrations of this compound.

  • Add the chemoattractant (e.g., 3 nM MCP-1) to the lower chamber of the Boyden apparatus.[7]

  • Place the membrane between the upper and lower chambers.

  • Add the pre-incubated cell suspension to the upper chamber. The antagonist should be present in both chambers.[7]

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a sufficient time to allow cell migration (e.g., 90 minutes).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields using a microscope.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow Start Start Prepare_Cells Prepare & Pre-incubate Cells with this compound Start->Prepare_Cells Assemble_Chamber Assemble Boyden Chamber (Chemoattractant in lower chamber) Prepare_Cells->Assemble_Chamber Add_Cells Add Cells to Upper Chamber Assemble_Chamber->Add_Cells Incubate Incubate Add_Cells->Incubate Fix_Stain Fix & Stain Migrated Cells Incubate->Fix_Stain Count_Cells Count Migrated Cells Fix_Stain->Count_Cells Analyze Analyze Data (% Inhibition) Count_Cells->Analyze End End Analyze->End

Chemotaxis Assay Workflow

Chemical Synthesis

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the multifaceted roles of the CCR2-CCL2 signaling axis in health and disease. Its high potency and selectivity have enabled researchers to dissect the contributions of this pathway to inflammatory cell recruitment and activation in a wide array of preclinical models. This technical guide provides a foundational understanding of this compound, from its discovery to its application in key in vitro assays. For researchers and drug development professionals, this compound continues to serve as a benchmark for the development of novel CCR2 antagonists with therapeutic potential.

References

Pharmacological Properties of RS 504393: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases. Consequently, this compound has emerged as a valuable pharmacological tool for investigating the therapeutic potential of CCR2 antagonism in various disease models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects in preclinical in vivo models. Detailed experimental methodologies are provided to facilitate the replication and extension of these key findings.

Core Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the CCR2 receptor, leading to potent inhibition of monocyte chemotaxis.

Table 1: In Vitro Binding Affinity and Functional Inhibition of this compound
ParameterValueReceptor/AssaySpeciesReference
IC50 98 nMHuman recombinant CCR2bHuman[1][2][3]
IC50 89 nMHuman recombinant CCR2Human[4][5][6]
IC50 > 100 µMHuman recombinant CCR1Human[1][2][3][4][6]
IC50 330 nMMCP-1 induced chemotaxisHuman[1][3][4][5]
IC50 35 nMMCP-1-stimulated calcium influxCCR2-CHL cells[6]
Table 2: Selectivity Profile of this compound
ReceptorBinding Affinity/ActivityFold Selectivity (CCR1/CCR2)Reference
CCR2 IC50 = 89 nM-[5]
CCR1 > 700-fold lower than CCR2> 700[5]
α1a/d-adrenergic receptors Competitive antagonistNot specified[7]

Mechanism of Action: CCR2 Signaling Pathway

This compound exerts its pharmacological effects by competitively inhibiting the binding of MCP-1 to CCR2, thereby blocking downstream signaling cascades that lead to monocyte/macrophage recruitment and activation.

CCR2_Signaling_Pathway CCR2 Signaling Pathway Inhibition by this compound MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds G_protein G-protein activation CCR2->G_protein Activates RS504393 This compound RS504393->CCR2 Blocks PLC PLC Activation G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_influx Ca²⁺ Influx IP3_DAG->Ca_influx Chemotaxis Chemotaxis (Monocyte Recruitment) Ca_influx->Chemotaxis PI3K_Akt->Chemotaxis Inflammation Inflammation & Fibrosis Chemotaxis->Inflammation

Figure 1: Mechanism of action of this compound in blocking the CCR2 signaling pathway.

In Vivo Pharmacological Properties

This compound has demonstrated efficacy in various animal models of inflammatory and fibrotic diseases, highlighting its therapeutic potential.

Table 3: In Vivo Efficacy of this compound in Disease Models
Disease ModelSpeciesDosing RegimenKey FindingsReference
Bleomycin-induced Scleroderma MouseIntradermal injection 6 hours prior to bleomycinSuppressed dermal fibrosis, decreased dermal thickness, reduced mast cell and myofibroblast numbers, and decreased collagen content in skin and lungs.[8][8]
Unilateral Ureteral Obstruction (UUO) Mouse2 mg/kg, p.o., twice dailyReduced renal pathology and interstitial fibrosis by decreasing type I collagen synthesis.[4]
LPS-induced Lung Injury Mouse5 mg/kg, i.v.Suppressed the number of leukocytes and total protein in BALF, and down-regulated IL-1β and PAI-1 expression.[4][4]
Allergen-induced Mast Cell Degranulation MouseNot specifiedSignificantly suppressed β-hexosaminidase release.[4][4]
Neuropathic Pain Mouse0.3-3 µg with CCL2Progressively and dose-dependently blocked thermal hyperalgesia.[4][4]
Pancreatic Fibrosis MouseNot specifiedInhibited the in vivo occurrence of EGFP+ pancreatic stellate cells.[9][9]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the CCR2 receptor.

Binding_Assay_Workflow Radioligand Binding Assay Workflow prep_membranes Prepare Membranes (THP-1 or CCR2-CHL cells) assay_setup Assay Setup (96-well plate) - Cell membranes - 50 pM ¹²⁵I-MCP-1 - MCP buffer - Protease inhibitors - Test compound (this compound) prep_membranes->assay_setup incubation Incubation (90 min at 28°C) assay_setup->incubation filtration Filtration (GF/B filters) Wash with ice-cold buffer incubation->filtration quantification Quantify Radioactivity (Scintillation counting) filtration->quantification analysis Data Analysis (IC₅₀ determination) quantification->analysis

Figure 2: Workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from THP-1 cells (a human monocytic cell line endogenously expressing CCR2) or Chinese hamster lung (CHL) cells stably transfected with the human CCR2b receptor (CCR2-CHL).

  • Assay Composition: Each competition assay is performed in a final volume of 250 µL in a 96-well plate. The reaction mixture contains:

    • Cell membranes

    • 50 pM of 125I-labeled MCP-1

    • MCP buffer: 50 mM HEPES (pH 7.2), 1 mM CaCl2, 5 mM MgCl2, and 0.1% bovine serum albumin.

    • Protease inhibitors: 0.1 mM phenylmethylsulfonyl fluoride, 1 µM leupeptin, and 0.35 mg/ml pepstatin.

    • Varying concentrations of this compound or vehicle control.

  • Incubation: The assay plates are incubated for 90 minutes at 28°C to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through GF/B glass fiber filters (pre-soaked in polyethyleneimine and bovine serum albumin) to separate bound from free radioligand.

  • Washing: The filters are washed four times with approximately 0.5 ml of ice-cold buffer containing 0.5 M NaCl and 10 mM HEPES, pH 7.4.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-MCP-1 (IC50) is determined by non-linear regression analysis.

Chemotaxis Assay

This protocol describes a transwell migration assay to assess the functional antagonism of this compound on MCP-1-induced monocyte chemotaxis.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow cell_prep Prepare THP-1 Cells (1.5 x 10⁵ cells per well) transwell_setup Transwell Setup (5 µm pore) - Lower chamber: MCP-1 (1-100 ng/ml) ± this compound - Upper chamber: THP-1 cells cell_prep->transwell_setup incubation Incubation (90 min at 37°C) transwell_setup->incubation cell_fixation Fix and Stain Migrated Cells (Methanol fixation) incubation->cell_fixation quantification Quantify Migrated Cells (Microscopy) cell_fixation->quantification analysis Data Analysis (IC₅₀ determination) quantification->analysis

References

The Role of RS 504393 in the Inhibition of MCP-1 Mediated Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that plays a pivotal role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Its activity is mediated through the C-C chemokine receptor 2 (CCR2). Dysregulation of the MCP-1/CCR2 axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. RS 504393 has emerged as a small molecule antagonist of CCR2, effectively inhibiting MCP-1 induced chemotaxis. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory effects, and a summary of key quantitative data.

Introduction: The MCP-1/CCR2 Axis and the Emergence of this compound

The inflammatory response is a complex biological process involving the coordinated migration of leukocytes from the bloodstream into tissues. This migration, or chemotaxis, is largely orchestrated by a family of small cytokines known as chemokines. MCP-1 is a key member of the CC chemokine subfamily and a primary ligand for the G protein-coupled receptor, CCR2. The binding of MCP-1 to CCR2 on the surface of immune cells initiates a cascade of intracellular signaling events, culminating in directed cell movement towards the chemokine gradient.

The pathological significance of the MCP-1/CCR2 signaling pathway in chronic inflammatory conditions such as rheumatoid arthritis, atherosclerosis, multiple sclerosis, and diabetic nephropathy has driven the search for effective antagonists. This compound is a potent and selective, non-peptide, small molecule antagonist of the human CCR2 receptor. It effectively blocks the biological activities induced by MCP-1, most notably chemotaxis, by preventing the ligand from binding to its receptor.

Mechanism of Action: Competitive Antagonism of CCR2

This compound functions as a competitive antagonist at the CCR2 receptor. This means that it binds to the same site on the receptor as the endogenous ligand, MCP-1, but does not activate the downstream signaling pathways. By occupying the binding pocket, this compound prevents MCP-1 from initiating the conformational changes in the CCR2 receptor necessary for G-protein coupling and subsequent intracellular signaling. This blockade effectively abrogates the chemotactic response of CCR2-expressing cells to an MCP-1 gradient.

Signaling Pathways of MCP-1 and Inhibition by this compound

The binding of MCP-1 to CCR2, a seven-transmembrane G protein-coupled receptor, triggers a cascade of intracellular events. This includes the activation of heterotrimeric G proteins, leading to the production of second messengers and the activation of several key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK1/2, p38). These pathways converge to regulate the cytoskeletal rearrangements, adhesion molecule expression, and cellular motility required for chemotaxis. This compound, by preventing the initial ligand-receptor interaction, effectively shuts down this entire signaling cascade.

MCP1_Signaling_and_RS504393_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCP-1 MCP-1 CCR2 CCR2 MCP-1->CCR2 Binds and Activates This compound This compound This compound->CCR2 Binds and Blocks G_Protein G-Protein Activation CCR2->G_Protein Activates PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK Chemotaxis Chemotaxis (Cell Migration) PI3K->Chemotaxis MAPK->Chemotaxis

Caption: MCP-1 signaling and this compound inhibition pathway.

Quantitative Data on the Inhibitory Activity of this compound

The potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Assay TypeTarget/ProcessCell LineIC50 Value (nM)Reference
Radioligand Binding AssayHuman CCR2b ReceptorCHO cells89[1]
MCP-1 Induced ChemotaxisMonocyte ChemotaxisTHP-1 cells330[1]
MCP-1 Stimulated Calcium InfluxCalcium MobilizationCCR2-CHL cells35[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on MCP-1-mediated chemotaxis.

Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the migration of cells in response to a chemoattractant.

Objective: To determine the IC50 value of this compound for the inhibition of MCP-1 induced chemotaxis of THP-1 monocytic cells.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human MCP-1

  • This compound

  • 24-well Transwell plates with 5 µm pore size polycarbonate membranes

  • Calcein-AM (for cell labeling and quantification)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Maintain THP-1 cells in RPMI 1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Preparation: On the day of the assay, harvest THP-1 cells and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of the 24-well plate, add 600 µL of serum-free RPMI 1640 containing a predetermined optimal concentration of MCP-1 (e.g., 10 ng/mL).

    • To the lower wells, add varying concentrations of this compound to determine the dose-response curve. Include a vehicle control (e.g., DMSO).

    • In the upper chamber (Transwell insert), add 100 µL of the THP-1 cell suspension (1 x 10^5 cells).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Remove the non-migrated cells from the top side of the membrane with a cotton swab.

    • Migrated cells on the bottom side of the membrane are quantified. For a fluorescence-based method, pre-label the cells with Calcein-AM before the assay. After migration, measure the fluorescence of the migrated cells in the bottom well using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Chemotaxis_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation_quantification Incubation & Quantification cluster_analysis Data Analysis A Culture THP-1 Cells B Harvest and Resuspend Cells A->B D Add THP-1 Cells to Upper Chamber B->D C Add MCP-1 and this compound to Lower Chamber E Incubate at 37°C D->E F Remove Non-migrated Cells E->F G Quantify Migrated Cells F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for the Boyden Chamber Chemotaxis Assay.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a key downstream event in GPCR signaling, upon receptor activation.

Objective: To determine the IC50 value of this compound for the inhibition of MCP-1-induced calcium influx in CCR2-expressing cells.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human CCR2b (CCR2-CHO cells).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Probenecid (B1678239) (to prevent dye leakage).

  • Recombinant Human MCP-1.

  • This compound.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed CCR2-CHO cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

  • Cell Washing: Gently wash the cells with assay buffer containing probenecid to remove extracellular dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader.

    • Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 10-15 minutes).

    • Record a baseline fluorescence reading.

    • Using the plate reader's injector, add a predetermined concentration of MCP-1 to stimulate the cells.

    • Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the calcium influx. Calculate the percentage of inhibition of the MCP-1-induced calcium signal for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CCR2 receptor. Its ability to effectively inhibit MCP-1-mediated chemotaxis has been demonstrated through robust in vitro assays. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the MCP-1/CCR2 axis. The continued investigation of this compound and similar molecules holds significant promise for the development of novel therapeutics for a wide range of inflammatory diseases.

References

RS 504393: A Technical Guide to its Early Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and highly selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] Early research has identified it as a valuable tool for investigating the role of the CCR2-CCL2 signaling axis in a variety of physiological and pathological processes. This technical guide provides an in-depth overview of the foundational research applications of this compound, focusing on its mechanism of action, key experimental data, and detailed protocols.

Mechanism of Action

This compound functions as a competitive antagonist at the CCR2 receptor, effectively blocking the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[4] This inhibition prevents the downstream signaling cascades that mediate the recruitment of monocytes and macrophages to sites of inflammation.[5] The selectivity of this compound for CCR2 over other chemokine receptors, such as CCR1, has made it a preferred tool for specifically interrogating the biological functions of the CCR2 pathway.[1][2][3]

Data Presentation

In Vitro Activity of this compound
Assay TypeTargetCell Line/SystemLigandIC50Reference
Radioligand BindingHuman CCR2bRecombinantMCP-189 nM[1]
Radioligand BindingHuman CCR1Recombinant->100 µM[1]
ChemotaxisHuman MonocytesTHP-1MCP-1330 nM[1][6]
Calcium InfluxHuman CCR2bCCR2-CHL cellsMCP-135 nM[7]
In Vivo Applications and Dosages of this compound
ModelSpeciesRoute of AdministrationDosageKey FindingsReference
LPS-Induced Acute Lung InjuryMouseIntravenous (i.v.)5 mg/kgSuppressed leukocyte elevation and total protein in BALF.[1][5]
Bleomycin-Induced SclerodermaMouseIntradermalNot SpecifiedSuppressed dermal fibrosis and decreased dermal thickness.
Neuropathic Pain (CCI)RatIntrathecal (i.t.)20 µg (repeated daily)Attenuated tactile and thermal hypersensitivity.
Renal Fibrosis (UUO)MouseOral2 mg/kg (twice daily)Reduced renal pathology and interstitial fibrosis.[7]
Cardiac Remodeling (TAC)MouseNot SpecifiedNot SpecifiedSuppressed the increase in CCR2+ infiltrating macrophages.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from early studies characterizing the binding affinity of this compound to human CCR2.[4][7]

Objective: To determine the inhibitory concentration (IC50) of this compound for the binding of radiolabeled MCP-1 to CCR2.

Materials:

  • Membranes from cells expressing human CCR2b (e.g., CCR2-CHL cells) or human monocytes (THP-1).[7]

  • [125I]-MCP-1 (radioligand).

  • This compound.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2.

  • Wash Buffer: Binding Buffer with 0.5 M NaCl.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of this compound in Binding Buffer.

  • In a 96-well plate, combine the cell membranes, [125I]-MCP-1 (at a concentration near its Kd), and varying concentrations of this compound.

  • Include control wells for total binding (no this compound) and non-specific binding (excess unlabeled MCP-1).

  • Incubate the plate at room temperature for 60-90 minutes.[7]

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value.

Chemotaxis Assay

This protocol outlines a common method to assess the functional antagonism of this compound on MCP-1-induced cell migration.

Objective: To measure the ability of this compound to inhibit the migration of CCR2-expressing cells towards an MCP-1 gradient.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line).

  • Recombinant human MCP-1.

  • This compound.

  • Chemotaxis medium: RPMI 1640 with 0.5% BSA.

  • Transwell inserts with a 5 µm pore size.

  • 24-well companion plates.

  • Fluorescent dye for cell labeling (e.g., Calcein-AM).

  • Fluorescence plate reader.

Procedure:

  • Label THP-1 cells with Calcein-AM according to the manufacturer's protocol.

  • Resuspend the labeled cells in chemotaxis medium.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • In the lower chambers of the 24-well plate, add chemotaxis medium containing MCP-1 (at a concentration that induces optimal chemotaxis, typically 10-100 ng/mL).

  • Place the Transwell inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of the inserts.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • After incubation, carefully remove the inserts.

  • Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

In Vivo Bleomycin-Induced Scleroderma Model

This protocol describes a widely used model to evaluate the anti-fibrotic potential of compounds like this compound.

Objective: To assess the efficacy of this compound in reducing dermal fibrosis in a mouse model of scleroderma.

Materials:

Procedure:

  • For a period of 4 weeks, administer daily intradermal injections of bleomycin (e.g., 100 µL of 1 mg/mL) to a defined area on the backs of the mice.

  • Administer this compound via a specified route (e.g., intradermal injection) at a predetermined dose and schedule. In the reference study, RS-504393 was administered 6 hours prior to each bleomycin injection at the same site.

  • A control group should receive vehicle injections.

  • At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.

  • Fix the skin samples in formalin, embed in paraffin, and prepare sections for histological analysis.

  • Stain sections with hematoxylin and eosin to assess dermal thickness and with Masson's trichrome to visualize collagen deposition.

  • Quantify the degree of fibrosis by measuring dermal thickness and the area of collagen staining.

Mandatory Visualization

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Cell Migration Akt->Chemotaxis IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Chemotaxis CCL2 CCL2 (MCP-1) CCL2->CCR2 Binding RS504393 This compound RS504393->CCR2 Antagonism

Caption: CCR2 signaling pathway and the antagonistic action of this compound.

Experimental_Workflow_Chemotaxis start Start: THP-1 Cell Culture label_cells Label cells with Calcein-AM start->label_cells pre_incubate Pre-incubate cells with This compound label_cells->pre_incubate setup_transwell Set up Transwell plate: - Lower chamber: MCP-1 - Upper chamber: Treated cells pre_incubate->setup_transwell incubate Incubate at 37°C setup_transwell->incubate quantify Quantify migrated cells (Fluorescence reading) incubate->quantify analyze Analyze data and determine IC50 quantify->analyze

Caption: Experimental workflow for the in vitro chemotaxis assay.

Clinical Development

A comprehensive search of clinical trial databases reveals no evidence of this compound having entered human clinical trials. While other CCR2 antagonists have been and are currently being investigated for various inflammatory and fibrotic diseases, the clinical development of this compound specifically has not been publicly documented.[1]

Conclusion

The early research on this compound has firmly established its role as a selective and potent antagonist of the CCR2 receptor. Its utility has been demonstrated across a range of in vitro and in vivo models of inflammation, fibrosis, and neuropathic pain. The data and protocols summarized in this guide provide a foundational resource for researchers utilizing this compound to further explore the therapeutic potential of CCR2 antagonism. While the preclinical evidence is compelling, the absence of clinical trial data for this compound suggests that its primary contribution remains as a critical research tool for elucidating the complex biology of the CCR2-CCL2 axis.

References

Methodological & Application

Application Notes and Protocols for RS 504393

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the chemotaxis of these immune cells, making it a valuable tool for investigating the role of the CCL2/CCR2 axis in various pathological conditions, including inflammation, neuropathic pain, and fibrosis.[1][3]

Physicochemical Properties and Solubility

Proper dissolution is critical for the effective application of this compound in both in vitro and in vivo experiments. The following tables summarize the key physicochemical properties and solubility data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 417.5 g/mol [4]
Formula C₂₅H₂₇N₃O₃[1][4]
Appearance White to off-white solid[1]
CAS Number 300816-15-3[1][4]
Purity ≥98%
Storage Store powder at -20°C for up to 3 years. Store solutions at -80°C for up to 2 years.[1][3]

Table 2: Solubility of this compound

SolventMaximum ConcentrationNotesReference
In Vitro Solvents
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL (23.95 mM)Ultrasonic and warming to 60°C may be required for complete dissolution. Use newly opened, anhydrous DMSO.[1][5]
Dimethylformamide (DMF)10 mg/mL[4]
EthanolSlightly soluble[4]
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.99 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.99 mM)[5]
50% DMSO, 15% EtOH, 35% PEG30031.25 mg/mL (74.85 mM)Forms a suspension; requires sonication.[1]
2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline≥ 0.2 mg/mL (0.48 mM)Results in a clear solution.[5]
2% DMSO, 98% (20% SBE-β-CD in saline)≥ 0.2 mg/mL (0.48 mM)Results in a clear solution.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Assays

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.175 mg of this compound.

  • Add the weighed this compound powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[3]

  • If necessary, gently warm the solution to 60°C to facilitate complete dissolution.[1][5]

  • Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for up to two years.[1]

Protocol 2: Preparation of a Formulation for Intravenous (i.v.) or Intraperitoneal (i.p.) Administration in Rodents

This protocol is based on a commonly used vehicle for delivering hydrophobic compounds in vivo.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

Procedure:

  • To prepare a 1 mg/mL working solution, start with the 10 mM stock solution in DMSO.

  • In a sterile conical tube, add 10% of the final volume of DMSO (containing the required amount of this compound). For 1 mL of final solution, this would be 100 µL of a 10 mg/mL DMSO stock.

  • Add 40% of the final volume of PEG300 (400 µL for 1 mL final volume) and mix thoroughly.

  • Add 5% of the final volume of Tween-80 (50 µL for 1 mL final volume) and mix until the solution is clear.

  • Add 45% of the final volume of sterile saline (450 µL for 1 mL final volume) and mix thoroughly.[1]

  • The final concentration of the working solution will be 1 mg/mL. This formulation results in a clear solution suitable for injection.[1]

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol 3: Preparation of a Formulation for Oral (p.o.) Administration in Rodents

Materials:

  • This compound powder

  • DMSO

  • Corn oil

  • Sterile conical tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a sterile conical tube, add 10% of the final volume of the DMSO stock solution.

  • Add 90% of the final volume of corn oil.[1]

  • Vortex the mixture vigorously to ensure a uniform suspension.

  • Administer the desired dose based on the animal's body weight. For example, a dose of 2 mg/kg can be administered to a 20g mouse with a volume of 40 µL of a 1 mg/mL suspension.

Protocol 4: In Vitro Chemotaxis Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on MCP-1-induced cell migration.

Materials:

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter

  • Cell line expressing CCR2 (e.g., THP-1 cells)

  • Recombinant human MCP-1/CCL2

  • This compound stock solution

  • Cell culture medium

  • Fluorescent dye for cell quantification (e.g., propidium (B1200493) iodide)

Procedure:

  • Culture CCR2-expressing cells according to standard protocols.

  • Prepare various concentrations of this compound in cell culture medium.

  • In the lower chamber of the Boyden apparatus, add cell culture medium containing a chemoattractant concentration of MCP-1 (e.g., 3 nM).[3]

  • In the upper chamber, add the cell suspension in the presence of different concentrations of this compound or vehicle control. The antagonist should be present in both chambers.[3]

  • Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow cell migration (typically 1-4 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the filter.

  • Quantify the migrated cells on the lower surface of the filter. This can be done by staining the cells with a fluorescent dye and measuring the fluorescence intensity.[3]

  • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC₅₀ value. This compound has been reported to inhibit MCP-1-induced chemotaxis with an IC₅₀ of 330 nM.[1]

Protocol 5: In Vivo Anti-Inflammatory Study in Mice

This protocol provides an example of how to use this compound to study its anti-inflammatory effects in a mouse model of LPS-induced lung injury.

Materials:

  • This compound formulation for in vivo administration (from Protocol 2)

  • Lipopolysaccharide (LPS)

  • Laboratory mice

  • Anesthesia

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Acclimatize the mice to the laboratory conditions. For guidance on planning animal research, refer to the PREPARE guidelines.[6][7][8]

  • Administer this compound (e.g., 5 mg/kg) via intravenous (i.v.) injection.[1]

  • After a predetermined time (e.g., 1 hour), induce lung inflammation by administering LPS via intranasal or intratracheal instillation.

  • At a specified time point after LPS challenge (e.g., 24 hours), euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect lung fluid.

  • Analyze the BAL fluid for inflammatory markers, such as the total number of leukocytes and protein content, to assess the extent of inflammation.[1]

  • Compare the results from the this compound-treated group with a vehicle-treated control group to determine the anti-inflammatory efficacy of the compound. This compound has been shown to suppress the elevated numbers of leukocytes and increased total protein content in BAL fluid induced by LPS.[1]

Mandatory Visualizations

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Cell Migration (Chemotaxis) Ca_release->Chemotaxis Promotes PKC->Chemotaxis Promotes RS504393 This compound RS504393->CCR2 Inhibits

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase prep_compound Prepare this compound Solution (e.g., Protocol 1 or 2) treatment Treat with this compound or Vehicle Control prep_compound->treatment prep_cells_animals Prepare Cells (in vitro) or Acclimatize Animals (in vivo) prep_cells_animals->treatment stimulus Apply Stimulus (e.g., MCP-1 or LPS) treatment->stimulus data_collection Collect Data (e.g., Cell Migration, BAL Fluid) stimulus->data_collection data_analysis Analyze Data and Determine IC₅₀ or Efficacy data_collection->data_analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for RS 504393 in Mouse Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1] By blocking this interaction, this compound effectively mitigates the inflammatory response in a variety of preclinical disease models. These application notes provide a comprehensive overview of the use of this compound in mouse models of inflammation, including recommended dosages, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

This compound specifically inhibits the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to its receptor CCR2. This interaction is crucial for the migration of inflammatory monocytes from the bone marrow to inflamed tissues. By disrupting this pathway, this compound reduces the influx of inflammatory cells, thereby ameliorating disease pathology in various inflammatory conditions.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the dosages and administration routes of this compound used in various mouse models of inflammation.

Inflammation ModelMouse StrainDosageRoute of AdministrationFrequencyReference
Renal Fibrosis (Unilateral Ureteral Obstruction)C57BL/62 mg/kgOral (gavage)Twice daily[2]
C57BL/625 mg/kgOral (gavage)Twice daily for 17 days[3]
LPS-Induced Acute Lung Injury BALB/c5 mg/kgIntravenous (i.v.)Single dose[4]
Rheumatoid Arthritis (Collagen-Induced Arthritis)DBA/14 mg/kgIntraperitoneal (i.p.)Every 48 hours
Neuropathic Pain (Chronic Constriction Injury)Swiss Albino10-25 µgIntrathecal (i.t.)Single dose
Wistar rats20 µg/5 µlIntrathecal (i.t.)Daily for 7 days
Scleroderma (Bleomycin-Induced)C57BL/6Not specifiedIntradermal (i.d.)6 hours prior to each bleomycin (B88199) injection[5]
Thermal Hyperalgesia Not specified0.3-3 µgNot specifiedDose-dependently[4]

Experimental Protocols

Preparation of this compound for In Vivo Administration

For in vivo experiments, this compound can be prepared in various vehicles depending on the route of administration. A common method for oral and intraperitoneal administration involves the following steps:

  • Dissolve this compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).[6]

  • For the final working solution, dilute the DMSO stock in a vehicle such as a mixture of PEG300 and saline, or corn oil.[4] For example, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a clear solution.[4]

  • It is recommended to prepare the working solution fresh on the day of use.[4]

Collagen-Induced Arthritis (CIA) Model

This model is widely used to study rheumatoid arthritis.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle (e.g., DMSO/PBS solution)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (1:1 v/v).

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 v/v).

    • Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • Treatment with this compound:

    • Begin treatment on the day of the booster immunization (Day 21) or upon the first signs of arthritis.

    • Administer this compound (e.g., 4 mg/kg) or vehicle via intraperitoneal injection every 48 hours.

  • Assessment of Arthritis:

    • Monitor mice daily for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw, based on erythema and swelling).

    • Measure paw thickness using a caliper.

    • At the end of the study, collect tissues for histological analysis of joint inflammation and damage.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce peripheral nerve injury and subsequent neuropathic pain.

Materials:

  • Male C57BL/6 or Swiss Albino mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Chromic gut sutures (4-0 or 5-0)

  • This compound

  • Vehicle for intrathecal injection (e.g., sterile saline)

Procedure:

  • Surgical Procedure (Day 0):

    • Anesthetize the mouse.

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures with chromic gut suture around the sciatic nerve, proximal to its trifurcation. The ligatures should be tied until a slight constriction is observed, without arresting circulation.

    • Close the muscle and skin layers with sutures.

  • Treatment with this compound:

    • For acute treatment, administer a single intrathecal injection of this compound (e.g., 10-25 µg) at a specific time point after surgery.

    • For chronic treatment, administer this compound (e.g., 20 µg/5 µl) intrathecally once daily for a specified period (e.g., 7 days).

  • Assessment of Neuropathic Pain:

    • Measure mechanical allodynia using von Frey filaments.

    • Assess thermal hyperalgesia using a plantar test or hot plate.

    • Conduct behavioral tests at baseline before surgery and at multiple time points post-surgery and treatment.

Bleomycin-Induced Scleroderma Model

This model is used to study skin fibrosis, a hallmark of scleroderma.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • Bleomycin sulfate

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for intradermal injection

Procedure:

  • Induction of Scleroderma:

    • Shave a defined area on the upper back of the mice.

    • Administer daily or every other day intradermal injections of bleomycin (e.g., 100 µg in 100 µL of PBS) into the shaved area for a period of 3-4 weeks.

  • Treatment with this compound:

    • Administer this compound via intradermal injection at the same sites as bleomycin, typically 6 hours prior to each bleomycin injection.[5] The exact dosage should be optimized for the study.

  • Assessment of Fibrosis:

    • Measure skin thickness of the treated area using a caliper.

    • At the end of the study, collect skin biopsies for histological analysis (e.g., Masson's trichrome staining for collagen deposition).

    • Quantify collagen content in the skin using a hydroxyproline (B1673980) assay.

    • Analyze the expression of profibrotic markers (e.g., TGF-β1, collagen I alpha 1) in the skin tissue.[5]

Mandatory Visualizations

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to G_protein G-protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cellular_Response Cellular Response (Chemotaxis, Adhesion, Proliferation) Transcription->Cellular_Response RS504393 This compound RS504393->CCR2 Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment & Analysis Animal_Model 1. Select Mouse Model of Inflammation (e.g., CIA, CCI, Bleomycin) Induction 2. Induce Inflammatory Disease Animal_Model->Induction Grouping 4. Randomize Mice into Treatment Groups (Vehicle vs. This compound) Induction->Grouping Preparation 3. Prepare this compound Solution Administration 5. Administer this compound (Specify dose, route, and frequency) Preparation->Administration Grouping->Administration Monitoring 6. Monitor Clinical Signs & Behavior Administration->Monitoring Tissue_Collection 7. Collect Tissues at Endpoint Monitoring->Tissue_Collection Analysis 8. Perform Analysis (Histology, Biomarkers, Gene Expression) Tissue_Collection->Analysis Data_Analysis 9. Statistical Analysis and Interpretation Analysis->Data_Analysis

References

Application Notes and Protocols for RS 504393 in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition caused by a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Conventional analgesics, including opioids, often provide limited efficacy.[2] Emerging research has highlighted the critical role of neuroinflammation, particularly the interaction between neurons and glial cells, in the initiation and maintenance of neuropathic pain.[3] The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its primary receptor, C-C chemokine receptor type 2 (CCR2), are key players in this process.[3][4] RS 504393 is a potent and selective small-molecule antagonist of the CCR2 receptor, making it a valuable tool for investigating the CCL2/CCR2 signaling axis in neuropathic pain and a potential therapeutic candidate.[2][5]

These application notes provide a comprehensive overview of the use of this compound in preclinical neuropathic pain research, summarizing key quantitative data and detailing experimental protocols.

Mechanism of Action

Peripheral nerve injury triggers the upregulation and release of CCL2 from damaged neurons and surrounding glial cells (astrocytes and microglia) in the dorsal root ganglia (DRG) and spinal cord.[4][5] CCL2 binds to CCR2, which is expressed on various cells, including microglia, monocytes, and a subset of neurons.[3][4] This binding initiates a cascade of intracellular events leading to:

  • Microglial and Macrophage Activation: CCR2 activation is a primary driver for the recruitment and activation of microglia and macrophages.[4][5]

  • Release of Pro-inflammatory Mediators: Activated glial cells release a host of pronociceptive factors, such as interleukin-1 beta (IL-1β), IL-6, IL-18, and inducible nitric oxide synthase (iNOS).[6]

  • Central Sensitization: These inflammatory mediators enhance the excitability of spinal cord neurons, a key process in the transition from acute to chronic pain.[3]

This compound competitively blocks the binding of CCL2 to CCR2, thereby inhibiting these downstream effects. Studies have shown that administration of this compound attenuates neuropathic pain symptoms by reducing spinal microglia activation and downregulating the protein levels of both CCL2 and CCR2.[5] Furthermore, it decreases the production of pronociceptive factors while elevating certain antinociceptive molecules.[6]

Signaling Pathway of CCL2/CCR2 in Neuropathic Pain

cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) - Spinal Cord NerveInjury Peripheral Nerve Injury (e.g., CCI) DRGNeuron DRG Neuron NerveInjury->DRGNeuron stimulates Microglia Microglia / Monocyte DRGNeuron->Microglia releases CCL2 Astrocyte Astrocyte DRGNeuron->Astrocyte releases CCL2 CCR2 CCR2 Receptor Astrocyte->Microglia releases CCL2 SpinalNeuron Spinal Dorsal Horn Neuron CentralSensitization Central Sensitization (Hyperalgesia, Allodynia) SpinalNeuron->CentralSensitization leads to ProNociceptive Release of Pronociceptive Factors (IL-1β, IL-6, TNF-α, iNOS) ProNociceptive->SpinalNeuron sensitizes RS504393 This compound RS504393->CCR2 blocks CCR2->ProNociceptive activates cluster_setup Phase 1: Surgical Preparation cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Post-Mortem Analysis Surgery Intrathecal Catheter Implantation Recovery1 Surgical Recovery (5-7 days) Surgery->Recovery1 CCI CCI Surgery Recovery1->CCI Recovery2 Neuropathy Development (3-7 days) CCI->Recovery2 Baseline Baseline Behavioral Testing (von Frey, Plantar) Recovery2->Baseline DrugAdmin This compound Administration (e.g., daily for 7 days) Baseline->DrugAdmin Behavioral Post-Treatment Behavioral Testing DrugAdmin->Behavioral Euthanasia Euthanasia & Tissue Collection (Spinal Cord, DRG) Behavioral->Euthanasia Analysis Biochemical Analysis (Western Blot, RT-qPCR) Euthanasia->Analysis

References

Application Notes and Protocols: RS 504393 in a Bleomycin-Induced Scleroderma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of RS 504393, a C-C chemokine receptor type 2 (CCR2) antagonist, in a bleomycin-induced murine model of scleroderma. The provided protocols and data are based on published research and are intended to guide the design and execution of similar studies.

Introduction

Systemic sclerosis (scleroderma) is a complex autoimmune disease characterized by excessive fibrosis of the skin and internal organs. The bleomycin-induced scleroderma model in mice is a widely used and well-characterized preclinical model that recapitulates many features of the human disease, including dermal fibrosis, inflammation, and collagen deposition. The chemokine CCL2 (also known as monocyte chemotactic protein-1, MCP-1) and its receptor CCR2 are key mediators in the recruitment of monocytes and macrophages to sites of inflammation, playing a crucial role in the pathogenesis of fibrosis. This compound is a selective antagonist of CCR2, and its therapeutic potential in scleroderma has been investigated.

Data Presentation

The following tables summarize the reported effects of this compound treatment in a bleomycin-induced scleroderma model. The qualitative outcomes are based on the abstract of a key study by Ishikawa and Yamamoto (2021). Specific quantitative data from the full text were not accessible.

Table 1: Effects of this compound on Dermal Fibrosis in Bleomycin-Treated Mice

Treatment GroupDermal ThicknessDermal FibrosisMyofibroblastsMast Cells
Bleomycin (B88199) + Vehicle (PBS) IncreasedInducedSignificantly IncreasedSignificantly Increased
Bleomycin + this compound Decreased[1]Suppressed[1]Significantly Lower[1]Significantly Lower[1]

Table 2: Effects of this compound on Collagen Deposition in Bleomycin-Treated Mice

Treatment GroupSkin Collagen AmountLung Collagen AmountLung Fibrosis Score
Bleomycin + Vehicle (PBS) Significantly IncreasedIncreasedIncreased
Bleomycin + this compound Significantly Lower[1]Lower[1]Inhibited[1]

Table 3: Effects of this compound on Pro-fibrotic Gene Expression in the Skin of Bleomycin-Treated Mice

Treatment GroupTGF-β1 mRNA LevelsCollagen I alpha 1 mRNA Levels
Bleomycin + Vehicle (PBS) Significantly IncreasedSignificantly Increased
Bleomycin + this compound Significantly Decreased[1]Significantly Decreased[1]

Experimental Protocols

Protocol 1: Bleomycin-Induced Scleroderma Mouse Model

This protocol describes the induction of dermal fibrosis in mice using bleomycin, a standard and widely accepted method.

Materials:

  • Bleomycin sulfate (B86663) (pharmaceutical grade)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 6- to 8-week-old female C57BL/6 mice

  • Insulin syringes with 29-30G needles

  • Electric shaver

Procedure:

  • Animal Preparation: Anesthetize the mice and shave a 2x2 cm area on the upper back.

  • Bleomycin Preparation: Dissolve bleomycin sulfate in sterile PBS to a final concentration of 1 mg/mL.

  • Induction of Fibrosis: For four weeks, administer daily subcutaneous injections of 100 µL of the bleomycin solution (100 µg) into the shaved area of the back.

  • Control Group: Administer daily subcutaneous injections of 100 µL of sterile PBS to the control group of mice.

  • Monitoring: Monitor the mice for signs of skin thickening, erythema, and scaling at the injection site.

Protocol 2: Administration of this compound

This protocol details the intradermal administration of the CCR2 antagonist, this compound.

Materials:

  • This compound

  • Vehicle for dissolving this compound (e.g., DMSO, followed by dilution in PBS)

  • Syringes and needles for intradermal injection

Procedure:

  • This compound Preparation: Prepare the this compound solution at the desired concentration.

  • Administration: Administer this compound via intradermal injection at the same sites as the bleomycin injections.

  • Timing: The administration of this compound should be performed 6 hours prior to each bleomycin injection.[1]

  • Control: The vehicle control group should receive intradermal injections of the vehicle solution on the same schedule.

Protocol 3: Assessment of Dermal Thickness and Fibrosis

This protocol outlines the methods for quantifying changes in the skin.

Materials:

  • Calipers

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain

  • Microscope with imaging software

Procedure:

  • Dermal Thickness Measurement: At the end of the treatment period, measure the dermal thickness at the injection site using calipers.

  • Histological Analysis:

    • Euthanize the mice and collect skin biopsies from the treated area.

    • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and stain with H&E to assess overall morphology and inflammation.

    • Stain sections with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).

  • Quantification: Capture images of the stained sections and use imaging software to measure the dermal thickness and the area of collagen staining.

Protocol 4: Analysis of Cellular Infiltrates

This protocol describes the methods for identifying and counting key cellular mediators of fibrosis.

Materials:

  • Toluidine blue stain

  • Antibodies for immunohistochemistry (e.g., anti-alpha-smooth muscle actin [α-SMA])

  • Microscope

Procedure:

  • Mast Cell Staining: Stain skin sections with toluidine blue to identify and count mast cells.

  • Myofibroblast Staining: Perform immunohistochemistry using an antibody against α-SMA to identify and quantify myofibroblasts.

  • Cell Counting: Count the number of positive cells in multiple high-power fields for each sample to determine the average cell density.

Protocol 5: Gene Expression Analysis

This protocol outlines the measurement of pro-fibrotic gene expression in skin tissue.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR machine and reagents

  • Primers for TGF-β1, Collagen I alpha 1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from skin biopsies using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for TGF-β1, Collagen I alpha 1, and the housekeeping gene to determine the relative mRNA expression levels.

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Inflammatory/Fibrotic Cascade cluster_1 Therapeutic Intervention Bleomycin Bleomycin-induced Tissue Injury CCL2 CCL2 (MCP-1) Production Bleomycin->CCL2 CCR2 CCR2 Receptor on Monocytes/Macrophages CCL2->CCR2 Binds to Recruitment Monocyte/Macrophage Recruitment & Activation CCR2->Recruitment TGFb TGF-β1 Release Recruitment->TGFb Fibroblast Fibroblast Activation & Myofibroblast Differentiation TGFb->Fibroblast Collagen Increased Collagen Deposition Fibroblast->Collagen Fibrosis Dermal & Lung Fibrosis Collagen->Fibrosis RS504393 This compound RS504393->CCR2 Blocks

Caption: Mechanism of this compound in blocking the CCL2/CCR2 signaling pathway.

Experimental Workflow

G cluster_0 Experimental Phases start Start: 6-8 week old C57BL/6 Mice induction Scleroderma Induction: Daily Subcutaneous Bleomycin (4 weeks) start->induction treatment Treatment: Intradermal this compound (6h prior to Bleomycin) induction->treatment Concurrent analysis Endpoint Analysis: - Dermal Thickness - Collagen Content - Cellular Infiltrates - Gene Expression induction->analysis treatment->analysis end Data Interpretation analysis->end

Caption: Workflow for the bleomycin-induced scleroderma model and this compound treatment.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments with RS 504393

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RS 504393 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), is a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 pathway is implicated in the pathogenesis of a variety of inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1] These application notes provide a comprehensive overview of the in vitro utility of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization in cell-based assays.

Mechanism of Action

This compound functions as a competitive antagonist of the CCR2 receptor. By binding to CCR2, it prevents the binding of CCL2 and other cognate chemokines, thereby inhibiting the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and the release of inflammatory mediators.[1][4] While highly selective for CCR2, at higher concentrations, this compound may also exhibit inhibitory effects on CCR1.[1]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound, providing a reference for its potency and selectivity in various cell-based assays.

Table 1: Receptor Binding Affinity and Functional Inhibition

Assay TypeTargetCell Line/SystemLigandIC50 (nM)Reference
Receptor BindingHuman CCR2bRecombinant-98[1][3][5]
Receptor BindingHuman CCR1Recombinant->100,000[2][3][5]
Receptor BindingHuman CCR2Recombinant-89[2][6]
Chemotaxis InhibitionHuman MonocytesTHP-1MCP-1/CCL2330[2][3][5][6]
Calcium Influx InhibitionCCR2-expressing cellsCCR2-CHLMCP-1/CCL235[4]

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade primarily through Gαi proteins. This leads to the inhibition of adenylyl cyclase and subsequent activation of downstream pathways critical for cell migration and inflammatory responses, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. This compound blocks the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activation PI3K PI3K G_protein->PI3K MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) G_protein->MAPK_pathway CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds RS504393 This compound RS504393->CCR2 Blocks Akt Akt PI3K->Akt Chemotaxis Chemotaxis & Cell Migration Akt->Chemotaxis MAPK_pathway->Chemotaxis

Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Chemotaxis Assay (Boyden Chamber Method)

This assay quantitatively measures the ability of this compound to inhibit the migration of CCR2-expressing cells towards a chemoattractant gradient of CCL2.

Chemotaxis_Workflow A 1. Cell Preparation (e.g., THP-1 cells) Resuspend in assay medium B 2. Compound Pre-incubation Incubate cells with this compound A->B C 3. Assay Setup Lower Chamber: CCL2 Upper Chamber (Insert): Pre-incubated cells B->C D 4. Incubation Allow cell migration (2-4 hours) C->D E 5. Quantification Stain and count migrated cells D->E

Workflow for the in vitro chemotaxis assay.

Materials:

  • CCR2-expressing cells (e.g., THP-1 human monocytic cell line, primary human peripheral blood mononuclear cells (PBMCs))

  • Chemoattractant: Recombinant human CCL2 (MCP-1)

  • This compound

  • Assay Medium: RPMI 1640 with 0.5% BSA

  • Transwell inserts (5 µm pore size for a 24-well plate)

  • Staining and detection reagent (e.g., Calcein-AM or a DNA-binding dye)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Culture THP-1 cells or isolate PBMCs according to standard protocols. On the day of the assay, wash the cells and resuspend them in assay medium at a concentration of 2 x 10^6 cells/mL.[1]

  • Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[1]

  • Assay Setup:

    • To the lower wells of a 24-well plate, add 600 µL of assay medium containing CCL2 at its EC50 concentration (typically 10-50 ng/mL).[1] For the negative control, add assay medium without CCL2.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.[1]

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • To quantify the migrated cells in the lower chamber, add a cell viability stain such as Calcein-AM and incubate according to the manufacturer's instructions.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

    • Alternatively, cells that have migrated to the bottom of the insert membrane can be fixed, stained (e.g., with DAPI), and counted using a microscope.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control and determine the IC50 value.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca2+]i) induced by CCL2 binding to CCR2.

Calcium_Mobilization_Workflow A 1. Cell Seeding Seed CCR2-expressing cells in a microplate B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Compound Addition Add this compound to the wells B->C D 4. Ligand Stimulation & Measurement Inject CCL2 and immediately measure fluorescence kinetically C->D E 5. Data Analysis Determine inhibition of calcium influx D->E

Workflow for the calcium mobilization assay.

Materials:

  • CCR2-expressing cells (e.g., CCR2-CHL, HEK293 cells transiently or stably expressing CCR2)

  • CCL2 (MCP-1)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Preparation: Seed CCR2-expressing cells into a black-walled, clear-bottom 96-well or 384-well plate and culture overnight to allow for attachment.[7][8]

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.[7][8]

    • Wash the cells gently with assay buffer to remove extracellular dye.

  • Assay Protocol:

    • Place the plate in the fluorescence microplate reader.

    • Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 10-20 minutes).

    • Establish a baseline fluorescence reading.

    • Using the instrument's injector, add a predetermined concentration of CCL2 (typically at its EC80) to stimulate the cells.

    • Immediately begin kinetic fluorescence measurements (e.g., every 0.5-1 second for 60-120 seconds) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4).[7][8]

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the inhibition of the CCL2-induced calcium flux by this compound and determine the IC50 value.

Radioligand Binding Assay

This assay determines the affinity and specificity of this compound for the CCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow A 1. Membrane Preparation Isolate membranes from CCR2-expressing cells B 2. Assay Setup Combine membranes, radioligand (e.g., 125I-CCL2), and this compound A->B C 3. Incubation Allow to reach binding equilibrium B->C D 4. Filtration & Washing Separate bound and free radioligand C->D E 5. Scintillation Counting Quantify bound radioactivity D->E

Workflow for the radioligand binding assay.

Materials:

  • Cell membranes prepared from CCR2-expressing cells (e.g., THP-1, CCR2-CHL)

  • Radioligand (e.g., [125I]-MCP-1)

  • This compound

  • Unlabeled CCL2 (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.1% BSA, pH 7.2)

  • Wash Buffer (e.g., ice-cold 10 mM HEPES, 0.5 M NaCl, pH 7.4)

  • Glass fiber filter mats (e.g., GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize CCR2-expressing cells in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of unlabeled CCL2.

    • Competition: Cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filter discs to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the Ki value.

β-Hexosaminidase Release Assay (Mast Cell Degranulation)

This assay assesses the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • Mast cells (e.g., RBL-2H3 cell line, bone marrow-derived mast cells)

  • Sensitizing antibody (e.g., anti-DNP IgE)

  • Antigen (e.g., DNP-albumin) or other secretagogue

  • This compound

  • Assay Buffer (e.g., Tyrode's buffer)

  • Substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG)

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Sensitization: Sensitize mast cells overnight with an appropriate antibody (e.g., anti-DNP IgE).

  • Cell Plating and Treatment: Wash the sensitized cells and resuspend them in assay buffer. Plate the cells in a 96-well plate and pre-incubate with various concentrations of this compound for 15-30 minutes at 37°C.

  • Stimulation: Induce degranulation by adding the specific antigen (e.g., DNP-albumin) or another secretagogue. For a positive control, use a calcium ionophore like A23187. Incubate for 30-45 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzymatic Reaction:

    • In a new 96-well plate, add the supernatant samples.

    • To determine the total β-hexosaminidase content, lyse the cell pellets with a detergent (e.g., 0.1% Triton X-100).

    • Add the PNAG substrate solution to all wells and incubate for 60-90 minutes at 37°C.

  • Measurement: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content. Determine the inhibitory effect of this compound on antigen-induced degranulation.

Conclusion

This compound is a valuable research tool for investigating the role of the CCL2/CCR2 signaling axis in various physiological and pathological processes. The protocols provided herein offer robust and reproducible methods for characterizing the in vitro activity of this compound and other CCR2 modulators, facilitating further research and drug development efforts in this area.

References

Application Notes and Protocols for RS 504393 Formulation for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 504393 is a potent and highly selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2][3] By blocking the interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), this compound effectively inhibits the chemotaxis of these immune cells.[1][3] This mechanism of action makes this compound a valuable tool for investigating the role of the CCL2-CCR2 axis in a variety of pathological conditions, including inflammatory diseases, neuropathic pain, and cancer.[4][5][6] These application notes provide detailed protocols for the formulation and intraperitoneal administration of this compound for in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 417.5 g/mol [1][2]
Molecular Formula C₂₅H₂₇N₃O₃[1][2]
CAS Number 300816-15-3[1][2]
Appearance White to off-white solid[7]
Purity ≥98%[1][2]
Solubility Soluble in DMSO to 10 mM. Insoluble in water and ethanol.[1][2][8]
Storage Store at +4°C for short-term. For long-term storage, refer to the manufacturer's instructions, with some sources suggesting -20°C for up to 3 years in powder form.[1][2][7]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and inhibiting CCR2, a G protein-coupled receptor (GPCR). The binding of the chemokine CCL2 to CCR2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. These pathways play a crucial role in cell survival, proliferation, migration, and differentiation. The primary signaling pathways activated by the CCL2-CCR2 axis include:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is central to promoting cell survival and proliferation.[4][9]

  • Mitogen-activated protein kinase (MAPK)/p38 pathway: This cascade is involved in inflammation, cell differentiation, and apoptosis.[4]

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: This pathway is critical for the regulation of immune responses and cell growth.[4]

By blocking the initial ligand-receptor interaction, this compound prevents the activation of these downstream signaling events.

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates RS504393 This compound RS504393->CCR2 Inhibits PI3K PI3K G_protein->PI3K MAPK MAPK (p38) G_protein->MAPK JAK JAK G_protein->JAK Akt Akt PI3K->Akt Transcription Gene Transcription (Survival, Proliferation, Migration) Akt->Transcription MAPK->Transcription STAT STAT JAK->STAT STAT->Transcription

Figure 1: Simplified signaling pathway of the CCL2-CCR2 axis and the inhibitory action of this compound.

Protocols for Intraperitoneal Injection

Due to the poor water solubility of this compound, a suitable vehicle is required for its in vivo administration. Below are several formulation protocols that have been adapted from various sources for intraperitoneal injection in animal models. It is crucial to select a formulation that is appropriate for the specific experimental design and animal model.

Formulation Protocols

Note: The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 10%, to minimize potential toxicity to the animals. Always prepare fresh solutions on the day of use.

Formulation 1: DMSO/PEG300/Tween-80/Saline

This formulation is a common choice for poorly soluble compounds and provides a clear solution.

ReagentPercentageExample Volume for 1 mL
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline (0.9% NaCl)45%450 µL

Preparation Steps:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[8]

  • Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Add Tween-80 and mix until the solution is homogenous.

  • Finally, add the saline dropwise while vortexing to prevent precipitation. The final solution should be clear.

Formulation 2: DMSO/Corn Oil

This formulation results in a suspension and is suitable for compounds that can be administered in an oil-based vehicle.

ReagentPercentageExample Volume for 1 mL
DMSO10%100 µL
Corn Oil90%900 µL

Preparation Steps:

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound in DMSO to create a stock solution.

  • In a separate tube, measure the required volume of corn oil.

  • Add the this compound/DMSO stock solution to the corn oil and vortex vigorously to create a uniform suspension. This mixture should be used immediately.[8]

Experimental Workflow for Intraperitoneal Injection

The following diagram outlines the general workflow for preparing the this compound formulation and performing the intraperitoneal injection in a mouse model.

IP_Injection_Workflow cluster_prep Formulation Preparation cluster_injection Injection Procedure weigh 1. Weigh this compound dissolve 2. Dissolve in Vehicle (e.g., DMSO/PEG300/Tween-80/Saline) weigh->dissolve calculate 3. Calculate Dose Volume dissolve->calculate restrain 4. Restrain Animal calculate->restrain inject 5. Perform IP Injection (Lower Right Quadrant) restrain->inject monitor 6. Monitor Animal inject->monitor

References

Application Notes and Protocols for Flow Cytometry Analysis Following RS 504393 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of RS 504393, a selective antagonist of the C-C chemokine receptor 2 (CCR2). The provided protocols and data will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the impact of CCR2 inhibition on immune cell populations.

Introduction to this compound and the CCL2/CCR2 Axis

This compound is a potent and selective small-molecule antagonist of CCR2, a key receptor in the inflammatory process.[1][2][3][4][5][6][7] The primary ligand for CCR2 is C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[8] The CCL2/CCR2 signaling axis is a critical pathway that governs the migration and infiltration of various immune cells, most notably monocytes and macrophages, to sites of inflammation.[8][9][10][11] Dysregulation of this pathway is implicated in a wide range of inflammatory and fibrotic diseases, as well as cancer.[8][9][10]

By blocking the interaction between CCL2 and CCR2, this compound effectively inhibits the downstream signaling cascades, which include the activation of PI3K/Akt, MAPK, and JAK/STAT pathways.[8][12][13] This inhibition ultimately leads to a reduction in the recruitment of CCR2-expressing cells, thereby modulating the inflammatory response. Flow cytometry is an indispensable tool for quantifying the in vitro and in vivo effects of this compound on target cell populations.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of this compound on various cell populations, as measured by flow cytometry and other quantitative methods.

Cell Type AnalyzedExperimental ModelTreatmentKey Quantitative FindingsReference
CCR2+ Infiltrating MacrophagesMouse model of pressure overload-induced cardiac remodelingThis compound (2 mg/kg, i.p., twice daily for 5 days)Suppressed the increase in CCR2+ infiltrating macrophages in the heart one week after transverse aortic constriction (TAC).[10]
Ly6C+ MonocytesIn vitro chemotaxis assayThis compoundInhibited MCP-1-induced migration of Ly6C+ monocytes.[11]
EGFP+ Pancreatic Stellate Cells (derived from monocytes)Mouse model of CCl4-induced pancreatitisThis compoundDecreased the number of EGFP+ pancreatic stellate cells.[11]
Leukocytes in Bronchoalveolar Lavage Fluid (BALF)Mouse model of LPS-induced lung injuryThis compound (5 mg/kg, i.v.)Suppressed the elevated numbers of leukocytes in BALF.[6]
Inflammatory Monocytes (CD11b+ Ly6Chi)Mouse model of vaccine-induced inflammationRS 102895 (a similar CCR2 antagonist)Reduced the number of inflammatory monocytes in vaccine-draining lymph nodes.[14]
Neutrophils (CD11b+ Ly6G+)Mouse model of vaccine-induced inflammationRS 102895Reduced the number of neutrophils in vaccine-draining lymph nodes.[14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCL2/CCR2 signaling pathway and a typical experimental workflow for analyzing the effects of this compound using flow cytometry.

CCL2_CCR2_Signaling_Pathway CCL2/CCR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR2 CCR2 G_protein G-protein CCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK G_protein->MAPK JAK JAK G_protein->JAK CCL2 CCL2 CCL2->CCR2 Binds RS504393 This compound RS504393->CCR2 Inhibits Akt Akt PI3K->Akt Transcription Gene Transcription (Inflammation, Migration, Survival) Akt->Transcription Promotes MAPK->Transcription Promotes STAT STAT JAK->STAT STAT->Transcription Promotes

Figure 1. Simplified CCL2/CCR2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Flow Cytometry Workflow for this compound Analysis cluster_in_vitro In Vitro Experiment cluster_in_vivo In Vivo Experiment cell_culture 1. Cell Culture (e.g., Monocytes, Macrophages) treatment_vitro 2. Treatment - Vehicle Control - this compound (various conc.) - CCL2 (chemoattractant) cell_culture->treatment_vitro harvest_vitro 3. Cell Harvesting treatment_vitro->harvest_vitro staining 5. Cell Staining with Fluorescent Antibodies harvest_vitro->staining animal_model 1. Animal Model of Disease treatment_vivo 2. Administration - Vehicle Control - this compound animal_model->treatment_vivo tissue_isolation 3. Tissue/Blood Isolation treatment_vivo->tissue_isolation single_cell 4. Single-Cell Suspension tissue_isolation->single_cell single_cell->staining flow_cytometry 6. Flow Cytometry Acquisition staining->flow_cytometry data_analysis 7. Data Analysis (Gating and Quantification) flow_cytometry->data_analysis

Figure 2. General experimental workflow for in vitro and in vivo analysis.

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay using Flow Cytometry

This protocol details a method to assess the inhibitory effect of this compound on CCL2-induced monocyte migration.

Materials:

  • Human or mouse primary monocytes or a monocyte cell line (e.g., THP-1)

  • This compound (Tocris, R&D Systems, or equivalent)

  • Recombinant human or mouse CCL2/MCP-1 (R&D Systems or equivalent)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Transwell inserts (5 µm pore size for monocytes)

  • 24-well companion plates

  • Flow cytometry tubes

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorescently conjugated antibodies for monocyte identification (e.g., anti-CD14 for human, anti-CD11b and anti-Ly6C for mouse)

  • Viability dye (e.g., 7-AAD or DAPI)

  • Counting beads for absolute cell quantification

Procedure:

  • Cell Preparation:

    • Culture and expand monocytes according to standard protocols.

    • Prior to the assay, serum-starve the cells for 2-4 hours in serum-free media.

    • Resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • This compound Pre-treatment:

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

  • Chemotaxis Assay Setup:

    • To the lower chambers of the 24-well plate, add 600 µL of serum-free media containing CCL2 (e.g., 10-50 ng/mL) as the chemoattractant. Include a negative control with media only.

    • Carefully place the Transwell inserts into the wells.

    • Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Cell Harvesting and Staining:

    • Carefully remove the Transwell inserts.

    • Collect the cells that have migrated to the lower chamber. To detach any adherent cells, add 50 µL of cold 0.5 M EDTA and incubate on ice for 10 minutes, then gently scrape.

    • Transfer the cell suspension from each well to a flow cytometry tube.

    • Add a known number of counting beads to each tube for absolute quantification.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently conjugated antibodies and viability dye.

    • Incubate for 20-30 minutes on ice in the dark.

    • Wash the cells twice with 1 mL of FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on single, live cells.

    • Identify the monocyte population based on the expression of specific markers (e.g., CD14+ for human, CD11b+Ly6Chi for mouse).

    • Calculate the absolute number of migrated monocytes in each condition using the counting beads.

Protocol 2: In Vivo Analysis of Leukocyte Populations after this compound Treatment

This protocol describes the analysis of peripheral blood or tissue-infiltrating leukocytes in a mouse model following this compound administration.

Materials:

  • Animal model of disease (e.g., thioglycollate-induced peritonitis, cardiac pressure overload)

  • This compound

  • Vehicle control (formulation dependent, e.g., DMSO/Cremophor/Saline)

  • Materials for blood collection (e.g., EDTA-coated tubes) or tissue dissociation (e.g., collagenase, DNase)

  • Red Blood Cell Lysis Buffer

  • FACS buffer

  • Fluorescently conjugated antibodies for leukocyte subset identification (e.g., anti-CD45, anti-CD11b, anti-Ly6C, anti-Ly6G, anti-F4/80, anti-CCR2)

  • Fc block (e.g., anti-CD16/32)

  • Viability dye

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle control to the animals according to the desired dosing regimen (e.g., intraperitoneal injection, oral gavage).

  • Sample Collection:

    • At the designated endpoint, euthanize the animals and collect peripheral blood into EDTA-coated tubes.

    • Alternatively, perfuse the animals with PBS and harvest the tissue of interest (e.g., spleen, peritoneal lavage, heart).

  • Single-Cell Suspension Preparation:

    • For Blood: Perform red blood cell lysis using a commercial lysis buffer or an ammonium (B1175870) chloride-based solution. Wash the remaining leukocytes with FACS buffer.

    • For Tissues: Mechanically dissociate the tissue and perform enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension. Pass the suspension through a 70 µm cell strainer.

  • Cell Staining:

    • Count the cells and adjust the concentration to 1-2 x 10^6 cells per tube.

    • Centrifuge the cells and resuspend the pellet in 50 µL of FACS buffer containing Fc block. Incubate for 10 minutes on ice.

    • Add 50 µL of the antibody cocktail containing the desired fluorescently conjugated antibodies and viability dye.

    • Incubate for 20-30 minutes on ice in the dark.

    • Wash the cells twice with 1 mL of FACS buffer.

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on single, live, CD45+ leukocytes.

    • Further gate on specific leukocyte populations based on their marker expression (e.g., monocytes: CD11b+Ly6Chi; neutrophils: CD11b+Ly6G+; macrophages: F4/80+).

    • Quantify the percentage and absolute number of each cell population of interest.

Conclusion

The protocols and information provided herein serve as a comprehensive resource for researchers investigating the effects of the CCR2 antagonist this compound. By employing rigorous flow cytometry techniques, scientists can accurately quantify the impact of CCR2 inhibition on immune cell trafficking and population dynamics, contributing to a deeper understanding of the therapeutic potential of this compound in various disease models. Careful optimization of antibody panels, gating strategies, and experimental conditions is crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

RS 504393 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of RS 504393. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful experimental outcomes.

Troubleshooting Guide: Common Solubility Issues

Researchers may encounter challenges when dissolving and using this compound. This guide provides a systematic approach to addressing these issues.

Problem: Precipitate forms when diluting my DMSO stock solution in aqueous buffer or cell culture media.

This is a common issue as this compound is sparingly soluble in aqueous solutions.[1]

G start Precipitation observed upon dilution of DMSO stock solution q1 Is the final concentration of DMSO in your working solution less than 0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the stock solution added directly to the bulk aqueous solution? a1_yes->q2 sol1 Increase the final DMSO concentration (up to 0.5% is generally tolerated by most cell lines, but should be optimized). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Add the stock solution to a small volume of media/buffer first, vortex gently while adding, and then add this mixture to the final volume. a2_yes->sol2 q3 Is the final concentration of this compound above its aqueous solubility limit? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Lower the final concentration of this compound. For aqueous solutions, solubility is approximately 0.1 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2). a3_yes->sol3 end If issues persist, consider using a different solvent system or formulation for your experiment. a3_no->end sol3->end

Caption: Troubleshooting workflow for precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3][4][5] Dimethylformamide (DMF) can also be used.[1]

Q2: What is the maximum concentration for a stock solution in DMSO?

A2: this compound is soluble in DMSO up to 10 mg/mL (approximately 24 mM) or 10 mM.[2][3][4][5] Some suppliers suggest that with warming to 50-60°C and sonication, concentrations of up to 20 mg/mL can be achieved.[6] It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[6]

Q3: How should I store the solid compound and my stock solution?

A3: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[2][4]

Q4: Can I dissolve this compound directly in water or PBS?

A4: No, this compound is insoluble in water and sparingly soluble in aqueous buffers.[1][4]

Q5: What is a typical working concentration for in vitro experiments?

A5: For in vitro assays, such as chemotaxis or receptor binding assays, typical working concentrations are in the nanomolar to low micromolar range. For example, a concentration of 1 µM has been used in transendothelial migration studies.[7] The IC50 for MCP-1-induced chemotaxis is approximately 330 nM.[2]

Q6: I am performing an in vivo study. What is a suitable vehicle for administration?

A6: For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][4] This formulation can achieve a clear solution of at least 1.25 mg/mL.[2] Another option for subcutaneous administration is dissolving the compound in a suitable vehicle, although the exact composition may need to be optimized for your specific study.[8]

Data Summary: Solubility in Various Solvents

Solvent/VehicleMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO10~24Sonication and warming to 60°C may increase solubility.[2][5] Use fresh, anhydrous DMSO.[6]
DMF10~24[1]
EthanolSlightly soluble-[1]
WaterInsoluble-[4]
1:9 DMF:PBS (pH 7.2)~0.1~0.24Aqueous solutions are not recommended for storage for more than one day.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25≥ 2.99Clear solution suitable for in vivo use.[2][5]
50% DMSO, 15% EtOH, 35% PEG30031.2574.85Results in a suspended solution; requires sonication.[2]
10% DMSO, 90% Corn Oil≥ 1.25≥ 2.99Clear solution.[2][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound.

G cluster_0 Preparation Workflow weigh 1. Weigh out the desired amount of solid this compound (MW: 417.5 g/mol). add_dmso 2. Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. weigh->add_dmso dissolve 3. Vortex and/or sonicate the solution. Warming to 50-60°C can aid dissolution. add_dmso->dissolve aliquot 4. Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes. dissolve->aliquot store 5. Store the aliquots at -80°C. aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Detailed Steps:

  • Calculate the required amount: To prepare 1 mL of a 10 mM stock solution, you will need 4.175 mg of this compound (Molecular Weight = 417.5 g/mol ).

  • Weigh the compound: Carefully weigh the calculated amount of solid this compound in a suitable container.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the solid compound.

  • Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator or warm the solution in a 50-60°C water bath for a short period.[5]

  • Aliquot and store: Once a clear solution is obtained, dispense it into smaller, single-use aliquots and store them at -80°C.[2]

Protocol 2: Preparation of a Working Solution for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution for use in cell-based experiments.

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare an intermediate dilution: If a large dilution is required, it is good practice to perform a serial dilution. For example, dilute the 10 mM stock 1:10 in cell culture medium to obtain a 1 mM intermediate solution.

  • Prepare the final working solution: Add the required volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, add the stock solution to a small volume of the medium first, mix well, and then add this to the final volume.

    • Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.

Protocol 3: Preparation of a Formulation for In Vivo Administration

This protocol provides a method for preparing this compound for in vivo studies, based on a commonly used vehicle.[2][5]

  • Prepare a concentrated DMSO stock: Prepare a stock solution of this compound in DMSO at a concentration higher than your final desired concentration in the vehicle (e.g., 12.5 mg/mL).[2]

  • Add PEG300: In a sterile tube, add the required volume of PEG300.

  • Add DMSO stock: Slowly add the DMSO stock solution to the PEG300 while vortexing to ensure proper mixing.

  • Add Tween-80: Add the required volume of Tween-80 to the mixture and vortex until the solution is clear.

  • Add Saline: Finally, add the required volume of saline to reach the final desired concentration and volume, and vortex thoroughly.

    • Example for a 1.25 mg/mL solution: To prepare 1 mL of a 1.25 mg/mL working solution, you would mix 100 µL of a 12.5 mg/mL DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[2]

  • Use immediately: It is recommended to prepare this formulation fresh on the day of use.

Signaling Pathway Context: CCR2 Inhibition

This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2). The binding of its ligand, CCL2 (also known as MCP-1), to CCR2 initiates a signaling cascade that is crucial for the migration of monocytes and macrophages to sites of inflammation. By blocking this interaction, this compound inhibits the recruitment of these immune cells, which is relevant in various inflammatory and disease models.

G CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein activation CCR2->G_protein Activates RS504393 This compound RS504393->CCR2 Blocks downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->downstream chemotaxis Monocyte/Macrophage Chemotaxis downstream->chemotaxis Leads to

Caption: Simplified signaling pathway of CCR2 and its inhibition by this compound.

References

Technical Support Center: Optimizing RS 504393 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing the CCR2 antagonist, RS 504393, in in vitro settings. Here you will find troubleshooting advice and frequently asked questions to help optimize your experimental conditions and ensure reliable, reproducible results.

This compound Compound Profile

This table summarizes the key properties of this compound, providing a quick reference for its biochemical activity and solubility.

PropertyValueSource
Molecular Weight 417.5 Da[1]
Mechanism of Action Selective CCR2 chemokine receptor antagonist[2][3]
IC50 (CCR2b) 89 nM - 98 nM[1][2]
IC50 (CCR1) > 100 µM[3]
IC50 (MCP-1 Chemotaxis) 330 nM[1]
IC50 (Calcium Influx) 35 nM[4]
Solubility Soluble to 10 mM in DMSO[1]
Storage (Powder) -20°C for up to 3 years[3]
Storage (In Solvent) -80°C for up to 2 years[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and highly selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattrapictant protein-1 (MCP-1).[5][6] By binding to CCR2, this compound blocks the downstream signaling cascades initiated by CCL2.[6][7][8] These pathways, which include PI3K/AKT, MAPK, and JAK/STAT, are crucial for processes like immune cell recruitment, inflammation, cell migration, and proliferation.[6][7][9]

Q2: What is a good starting concentration range for my in vitro assay?

A2: The optimal concentration depends heavily on the assay type and cell line used.

  • For biochemical assays , concentrations around the IC50 value (e.g., 35-100 nM) are a good starting point.[4]

  • For cell-based assays , a broader range is recommended for initial screening, typically from 1 nM to 10 µM.[10][11] It is advisable to use the lowest concentration possible that elicits a clear, dose-dependent response to minimize potential off-target effects, which are more common at concentrations above 10 µM.[11] For instance, a concentration of 10 µM has been effectively used in migration assays.[12]

Q3: How should I prepare my this compound stock and working solutions?

A3: this compound is soluble in DMSO up to 10 mM but is insoluble in water and ethanol.[1][2]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% fresh, high-purity DMSO.[2] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][3]

  • Working Solutions: Prepare fresh working solutions for each experiment by serially diluting the DMSO stock in your aqueous assay buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (ideally ≤ 0.1% and no higher than 0.5%) to prevent solvent-induced toxicity or artifacts.[13][14] Always include a vehicle control (medium with the same final DMSO concentration as your highest dose) in your experiments.[13]

Q4: My cells are showing high levels of toxicity. Is it the compound or the solvent?

A4: This is a common issue that can be dissected with proper controls.

  • Solvent Toxicity: Run a vehicle control group with the highest concentration of DMSO used in your experiment. If you observe cell death in this group, the solvent concentration is too high and should be reduced.[13]

  • Compound Toxicity: If the vehicle control is healthy but cells treated with this compound show toxicity, it could be due to on-target or off-target effects. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or XTT assay) to determine the concentration at which the compound becomes toxic to your specific cell line. Functional assays should be conducted at concentrations well below the toxic threshold.[10]

  • Compound Instability: Degradation of the compound can sometimes lead to toxic byproducts. Ensure the compound has been stored correctly and prepare fresh dilutions for every experiment.[13]

Q5: How can I confirm the observed effect is due to CCR2 inhibition and not an off-target effect?

A5: Validating that the biological effect is on-target is critical.

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same biological effect.[14]

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate CCR2 expression in your cells. The resulting phenotype should mimic the effect of this compound treatment.[13]

  • Rescue Experiments: In cells treated with this compound, try to rescue the phenotype by activating a downstream component of the CCR2 signaling pathway, if possible.

Signaling Pathway and Experimental Workflow

To visualize the key relationships and processes involved in working with this compound, the following diagrams illustrate its mechanism of action and a generalized workflow for optimizing its concentration.

CCL2_CCR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades CCR2 CCR2 (GPCR) G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds PI3K PI3K/AKT G_Protein->PI3K MAPK MAPK G_Protein->MAPK JAK JAK/STAT G_Protein->JAK Response Cellular Responses (Migration, Proliferation, Inflammation) PI3K->Response MAPK->Response JAK->Response RS504393 This compound RS504393->CCR2 Blocks Optimization_Workflow Start Start PrepStock Prepare 10 mM Stock in DMSO Start->PrepStock DoseResponse Perform Broad Dose-Response Cytotoxicity Assay (e.g., 1 nM - 100 µM) PrepStock->DoseResponse DetermineToxic Determine Max Non-Toxic Concentration (IC90) DoseResponse->DetermineToxic SelectRange Select Concentration Range for Functional Assay (Sub-toxic doses) DetermineToxic->SelectRange FunctionalAssay Perform Functional Assay (e.g., Chemotaxis, Ca2+ flux) with Vehicle Control SelectRange->FunctionalAssay Analyze Analyze Data & Determine IC50/EC50 FunctionalAssay->Analyze Validate Validate with Orthogonal Assay or Genetic Controls Analyze->Validate End End Validate->End

References

Potential off-target effects of RS 504393

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using RS 504393, a selective CCR2 chemokine receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3] It functions by blocking the binding of the primary ligand for CCR2, monocyte chemoattractant protein-1 (MCP-1/CCL2), thereby inhibiting downstream signaling and chemotaxis.[1][2][3]

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for CCR2, it has been observed to interact with other receptors at higher concentrations. The known off-target interactions are summarized in the table below. Researchers should be aware of these potential off-target effects, especially when using high concentrations of the compound.

Q3: My experimental results are inconsistent with CCR2 inhibition. What could be the cause?

Unexpected results could be due to several factors:

  • Off-target effects: At higher concentrations, this compound may interact with other receptors, leading to confounding effects. Refer to the selectivity profile in the data table below.

  • Compound stability and solubility: Ensure proper storage and handling of the compound to maintain its activity. This compound is soluble in DMSO.

  • Cellular context: The expression levels of CCR2 and potential off-target receptors can vary between cell types and experimental models, influencing the observed phenotype.

  • Ligand concentration: The efficacy of this compound as an antagonist will depend on the concentration of the competing agonist (e.g., CCL2).

Q4: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform dose-response experiments to determine the minimal concentration of this compound required to achieve the desired level of CCR2 inhibition.

  • Use appropriate controls: Include control experiments with cell lines or animal models that do not express CCR2 to distinguish between on-target and off-target effects.

  • Confirm selectivity: If possible, use a second, structurally distinct CCR2 antagonist to confirm that the observed effects are due to CCR2 inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected increase in cell signaling or migration. Off-target agonistic activity at another receptor.Review the selectivity profile of this compound. Test for effects on cell lines that do not express CCR2 but may express potential off-target receptors.
Cellular toxicity at high concentrations. Off-target effects or non-specific cytotoxicity.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your specific cell type.
Variability in experimental results. Compound degradation or improper storage.Ensure that this compound is stored correctly (powder at -20°C for up to 3 years). Prepare fresh working solutions from a stock solution for each experiment.
Lack of inhibitory effect on CCL2-induced migration. Insufficient concentration of this compound or high concentration of CCL2.Perform a dose-response curve with varying concentrations of this compound against a fixed, physiologically relevant concentration of CCL2.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Selectivity vs. CCR2Reference
Human CCR2 89-[3][4]
Human CCR1 >100,000>1123-fold[1][4]
Human α1a receptor 720.8-fold[4]
Human α1d receptor 4605.2-fold[4]
5HT-1a receptor 107012-fold[4]

Experimental Protocols

1. CCR2 Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCR2 receptor.

  • Principle: A competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand (e.g., ¹²⁵I-CCL2) for binding to membranes prepared from cells expressing CCR2.

  • Workflow:

    • Prepare cell membranes from a cell line overexpressing human CCR2.

    • Incubate the cell membranes with a fixed concentration of ¹²⁵I-CCL2 and varying concentrations of this compound.

    • Separate bound from free radioligand by filtration.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value by plotting the percentage of specific binding against the concentration of this compound.

2. In Vitro Chemotaxis Assay

This assay measures the functional ability of this compound to inhibit cell migration towards a chemoattractant like CCL2.

  • Principle: A transwell migration assay where cells are placed in the upper chamber and a chemoattractant (CCL2) is in the lower chamber. The ability of this compound to block cell migration to the lower chamber is quantified.

  • Workflow:

    • Pre-incubate cells (e.g., monocytes or a monocytic cell line) with varying concentrations of this compound.

    • Place the pre-incubated cells in the upper chamber of a transwell plate.

    • Add CCL2 to the lower chamber.

    • Incubate for a sufficient time to allow for cell migration.

    • Quantify the number of migrated cells in the lower chamber using a cell viability stain or by cell counting.

    • Calculate the IC50 value for the inhibition of chemotaxis.

Visualizations

Signaling Pathways

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates JAK2 JAK2 CCR2->JAK2 PI3K PI3K G_protein->PI3K MAPK p38 MAPK G_protein->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis/ Cell Migration Akt->Chemotaxis MAPK->Chemotaxis STAT5 STAT5 JAK2->STAT5 Gene_Expression Gene Expression STAT5->Gene_Expression RS504393 This compound RS504393->CCR2 Inhibits

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Experimental_Workflows cluster_binding Radioligand Binding Assay cluster_chemotaxis In Vitro Chemotaxis Assay A1 Prepare CCR2 expressing cell membranes A2 Incubate membranes with ¹²⁵I-CCL2 and this compound A1->A2 A3 Filter and wash A2->A3 A4 Measure radioactivity A3->A4 A5 Calculate IC50 A4->A5 B1 Pre-incubate cells with this compound B2 Add cells to upper chamber of transwell B1->B2 B3 Add CCL2 to lower chamber B2->B3 B4 Incubate B3->B4 B5 Quantify migrated cells B4->B5 B6 Calculate IC50 B5->B6

Caption: Experimental workflows for assessing this compound activity.

Logical Relationships

Troubleshooting_Logic Start Unexpected Experimental Result Concentration Is the concentration of This compound high? Start->Concentration OffTarget Consider off-target effects (e.g., α1a, α1d, 5HT-1a) Concentration->OffTarget Yes OnTarget Investigate on-target related issues Concentration->OnTarget No Controls Were proper controls (e.g., CCR2-null cells) used? OnTarget->Controls Solubility Check compound solubility and stability Controls->Solubility Yes ImplementControls Implement appropriate controls Controls->ImplementControls No Ligand Evaluate CCL2 concentration Solubility->Ligand

Caption: Troubleshooting logic for unexpected results with this compound.

References

RS 504393 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the selective CCR2 chemokine receptor antagonist, RS 504393. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Stability and Storage Conditions

Proper storage of this compound is crucial for maintaining its integrity and ensuring reproducible experimental results. The following table summarizes the recommended storage conditions for this compound in both solid form and in solvent.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C≥ 4 years[1]Store under desiccating conditions.[2]
+4°CUp to 2 yearsAppropriate for short-term storage.[2][3]
Room TemperatureVariableShipped at ambient temperature in the continental US.[3]
In Solvent (Stock Solution) -80°CUp to 2 years[3]Recommended for long-term storage to minimize degradation.
-20°CUp to 1 year[3]Suitable for shorter-term storage.

Note: For optimal stability of stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise when working with this compound.

Q1: My this compound powder won't dissolve in aqueous buffers.

A1: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in your experimental medium, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution.[1][4] You can then dilute this stock solution into your aqueous buffer. For maximum solubility in aqueous buffers, Cayman Chemical suggests first dissolving this compound in DMF and then diluting with the aqueous buffer of choice. Using this method, a solubility of approximately 0.1 mg/ml in a 1:9 solution of DMF:PBS (pH 7.2) can be achieved. It is not recommended to store the aqueous solution for more than one day.[1]

Q2: I am observing inconsistent or no antagonist activity in my cell-based assays.

A2: Several factors can contribute to this issue:

  • Compound Degradation: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh stock solutions if degradation is suspected.

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your assay should be kept to a minimum (typically <0.5%) as high concentrations can be toxic to cells and interfere with the assay. Run a vehicle control with the same final solvent concentration to account for any solvent-related effects.

  • Cell Health and Receptor Expression: Confirm that the cells you are using express sufficient levels of the CCR2 receptor. Cell passage number can affect receptor expression, so it is advisable to use cells within a consistent and low passage range. Ensure cells are healthy and viable before starting the experiment.

  • Assay Conditions: Optimize incubation times and the concentration of the agonist (e.g., CCL2/MCP-1). If the agonist concentration is too high, it may overcome the competitive antagonism of this compound.

Q3: How can I be sure that the observed effect is specific to CCR2 antagonism?

A3: this compound is a highly selective CCR2 antagonist with an IC50 value of 89 nM for human CCR2, and over 700-fold greater binding affinity for CCR2 versus CCR1.[2] To further confirm specificity in your experiments, consider the following controls:

  • Use a negative control cell line: Employ a cell line that does not express CCR2 to demonstrate that the effect of this compound is receptor-dependent.

  • Rescue experiment: After observing the inhibitory effect of this compound, try to rescue the phenotype by adding an excess of the CCR2 ligand, CCL2.

Q4: Are there known challenges with using CCR2 antagonists in research?

A4: A common challenge in the development of CCR2 antagonists has been poor activity at the rodent receptor compared to the human receptor.[5][6] This is an important consideration when translating findings from murine models to human applications. Additionally, the chemokine system has some redundancy, which can sometimes complicate the interpretation of results from single-receptor blockade.[7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the handling and use of this compound.

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 417.5 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, add 239.5 µL of DMSO for every 1 mg of this compound powder.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in the storage table.

G cluster_workflow Experimental Workflow: Stock Solution Preparation start Start: Equilibrate this compound to RT add_dmso Add appropriate volume of DMSO (e.g., 239.5 µL for 1 mg to make 10 mM) start->add_dmso Prevent moisture dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot Avoid freeze-thaw store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Signaling Pathway

This compound functions as a selective antagonist of the C-C chemokine receptor 2 (CCR2). The binding of the natural ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), to CCR2 initiates a signaling cascade that is crucial for the migration of monocytes and other immune cells to sites of inflammation. This compound blocks this interaction, thereby inhibiting downstream signaling and cellular recruitment.

G cluster_pathway CCR2 Signaling Pathway and Inhibition by this compound CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein activation CCR2->G_protein Activates RS504393 This compound RS504393->Block PLC Phospholipase C (PLC) G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ mobilization & PKC activation IP3_DAG->Ca_PKC MAPK MAPK Pathway (ERK, JNK, p38) Ca_PKC->MAPK Cellular_Response Cellular Responses: - Chemotaxis - Proliferation - Survival MAPK->Cellular_Response PI3K_Akt->Cellular_Response Block->CCR2

Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.

References

How to prevent RS 504393 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of RS 504393 in experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: Precipitation of this compound in aqueous-based cell culture media is a common issue that typically arises from its low aqueous solubility.[1] The compound is readily soluble in organic solvents like DMSO but can crash out of solution when diluted into a buffer or media.[2][3][4] This usually happens for one of the following reasons:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the media is higher than its solubility limit in that specific aqueous environment.

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of media can cause the compound to precipitate immediately as the local concentration of the organic solvent rapidly decreases.[5]

  • Low Temperature: Using cold media or buffers can decrease the solubility of the compound, promoting precipitation.

  • High Final DMSO Concentration: While used to solubilize the compound, high final concentrations of DMSO (typically >0.5%) can be toxic to cells and may not be sufficient to keep the compound in solution if the working concentration is too high.[6]

Q2: What is the recommended solvent and maximum stock concentration for this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][7] You can reliably prepare a stock solution of up to 10 mM in DMSO.[2][3][4] If you encounter any difficulty in dissolving the compound, gentle warming (up to 60°C) and sonication can be used to aid dissolution.[1][7] Always use a fresh, anhydrous grade of DMSO, as hygroscopic (water-containing) DMSO can significantly impact solubility.[7]

Q3: My media looks fine after adding this compound, but I observe a precipitate after incubation. What is happening?

A3: Delayed precipitation can occur due to several factors within the incubator's environment:

  • Interaction with Media Components: Over time, this compound may interact with salts, proteins (especially in serum), or other components in the media to form less soluble complexes.[8]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over hours or days. A change in pH can affect the ionization state and, consequently, the solubility of the compound.

  • Temperature Fluctuations: While incubators maintain a stable temperature, repeated removal of culture plates can cause minor temperature cycling, which may affect compound stability in the solution.[8]

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[8]

Q4: How should I properly store my this compound stock solution to ensure its stability?

A4: Proper storage is critical for maintaining the integrity of this compound.

  • Powder: Store the solid compound at -20°C for up to 3 years.[7]

  • In Solvent (DMSO): For long-term stability, store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1][7] Avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation into the DMSO stock. It is best practice to aliquot the stock solution into smaller, single-use volumes.

Compound Data and Storage Summary

The following tables provide key quantitative data for this compound.

Table 1: Physicochemical and Potency Data

PropertyValueCitations
Molecular Weight 417.5 g/mol [2][3][4][7]
Molecular Formula C₂₅H₂₇N₃O₃[2][3][4][7]
Nature Synthetic Solid[3]
IC₅₀ (CCR2) 89 - 98 nM[2][3][4][7]
IC₅₀ (MCP-1 Chemotaxis) 330 nM[2][3][4][7]

Table 2: Solubility and Storage Recommendations

ParameterRecommendationCitations
Primary Solvent DMSO[1][2][4][7]
Max Stock Concentration 10 mM (~4.17 mg/mL)[2][4]
Aqueous Solubility Insoluble[1]
Powder Storage -20°C (up to 3 years)[7]
Stock Solution Storage -80°C (up to 2 years) or -20°C (up to 1 year)[1][7]

Experimental Protocols

Protocol: Preparation of a Working Solution of this compound in Cell Culture Media

This protocol details a serial dilution method designed to minimize precipitation when preparing the final working solution for cell-based assays.

  • Prepare a High-Concentration Stock:

    • Dissolve this compound powder in fresh, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. If necessary, use brief sonication or gentle warming as previously described.[1][7]

    • Visually inspect the solution to ensure there are no visible particles.

  • Create an Intermediate Dilution (in DMSO):

    • Based on your final desired concentration, perform an intermediate dilution of the 10 mM stock in DMSO. For example, to achieve a final concentration of 1 µM with 0.1% DMSO, you would first create a 1 mM intermediate stock in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C. Working with pre-warmed media is critical to prevent temperature-related precipitation.[8]

    • To make the final dilution, add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube. For example, add 1 µL of a 1 mM stock to 999 µL of medium to achieve a 1 µM final concentration.

    • Crucially, add the DMSO stock to the media, not the other way around. This ensures a rapid and even dispersal.

  • Final Check and Application:

    • After the final dilution, visually inspect the medium. It should be clear and free of any precipitate.

    • Add the final working solution to your cells immediately. Do not store the diluted compound in the aqueous media for extended periods before use.

Troubleshooting and Signaling Pathway Diagrams

Troubleshooting Precipitation Issues

The following workflow provides a logical sequence of steps to diagnose and solve issues with this compound precipitation.

G start Precipitation Observed q1 When did it occur? start->q1 immediate Immediately upon dilution in media q1->immediate Immediate delayed After incubation (hours/days) q1->delayed Delayed check_stock 1. Check Stock Solution - Is it fully dissolved? - Is DMSO anhydrous? immediate->check_stock check_conc 2. Check Final Concentration - Is it above the known aqueous solubility limit? check_stock->check_conc check_protocol 3. Review Dilution Protocol - Was media pre-warmed? - Was dilution performed serially? - Was DMSO added to media? check_conc->check_protocol solution1 Solution: - Re-dissolve stock (sonicate/warm). - Lower final concentration. - Follow best-practice dilution protocol. check_protocol->solution1 check_interaction 1. Suspect Media Interaction - High serum percentage? - pH shift? delayed->check_interaction check_evap 2. Check for Evaporation - Are plates sealed? - Is incubator humidified? check_interaction->check_evap solution2 Solution: - Reduce serum concentration if possible. - Test solubility in a simpler buffer (e.g., PBS). - Use sealed plates for long-term culture. check_evap->solution2

Caption: A troubleshooting workflow to diagnose and resolve this compound precipitation.

Mechanism of Action: CCR2 Inhibition

This compound is a selective antagonist of the C-C chemokine receptor type 2 (CCR2). It functions by blocking the binding of the natural ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the receptor, thereby inhibiting downstream signaling pathways responsible for monocyte and macrophage chemotaxis.

G cluster_cell Cell Membrane ccr2 CCR2 Receptor downstream Downstream Signaling (e.g., Ca²+ influx, Chemotaxis) ccr2->downstream Activation mcp1 MCP-1 (CCL2) binding Binding mcp1->binding rs504393 This compound inhibition Inhibition rs504393->inhibition binding->ccr2 inhibition->ccr2 Blocks Binding no_signal Signaling Blocked

Caption: this compound competitively antagonizes the CCR2 receptor, blocking MCP-1 signaling.

References

Technical Support Center: Assessing the Bioavailability of RS-504393 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR2 antagonist, RS-504393. The information provided is designed to address specific issues that may be encountered during in vivo bioavailability and pharmacokinetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of RS-504393 in common animal models?

Q2: What are the key pharmacokinetic parameters I should expect for a CCR2 antagonist like RS-504393 in rats?

A2: For a potent CCR2 antagonist in Sprague-Dawley rats, you might observe a clearance rate of around 40 mL/min/kg following intravenous administration. After oral administration, the Area Under the Curve (AUC) could be approximately 9294 nM·h for a 25 mg/kg dose[1]. It is important to note that these values are from a surrogate molecule and should be used as a general guideline. Actual values for RS-504393 will need to be determined experimentally.

Q3: What analytical methods are suitable for quantifying RS-504393 in plasma samples?

Q4: How does RS-504393 exert its mechanism of action?

A4: RS-504393 is a selective antagonist of the C-C chemokine receptor 2 (CCR2). By blocking this receptor, it inhibits the chemotactic signaling of monocyte chemoattractant protein-1 (MCP-1/CCL2). This, in turn, prevents the recruitment of monocytes and macrophages to sites of inflammation, which is a key process in various inflammatory and autoimmune diseases.

Quantitative Data on Analogous CCR2 Antagonists

Since specific pharmacokinetic data for RS-504393 is limited in the public domain, the following tables summarize data from potent, structurally related CCR2 antagonists to provide a comparative reference for researchers.

Table 1: Oral Bioavailability of Representative CCR2 Antagonists in Animal Models

CompoundAnimal ModelOral Bioavailability (%)Reference
Dual CCR2/CCR5 AntagonistSprague-Dawley Rat68[1]
Dual CCR2/CCR5 AntagonistCynomolgus Monkey46[1]
CCR2 Antagonist (Compound 22)Rat48[2]
CCR2 Antagonist (Compound 22)Dog63[2]
CCR2 Antagonist (Compound 22)Monkey66[2]
CCR2 Antagonist (INCB3344)RodentsGood[3][4]

Table 2: Pharmacokinetic Parameters of a Dual CCR2/CCR5 Antagonist in Rats and Monkeys

ParameterSprague-Dawley RatCynomolgus MonkeyReference
Intravenous Administration [1]
Dose2.5 mg/kg1.0 mg/kg[1]
Clearance (mL/min/kg)4025[1]
Oral Administration [1]
Dose25 mg/kg1.4 mg/kg[1]
AUC (nM·h)9294862[1]

Disclaimer: The data presented above is for analogous compounds and should be used for estimation purposes only. Actual pharmacokinetic parameters for RS-504393 must be determined through dedicated in vivo studies.

Experimental Protocols

1. General Protocol for Oral Bioavailability Study in Rats

This protocol provides a general framework. Specific details such as dose, vehicle, and sampling times should be optimized for RS-504393.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except for fasting prior to dosing.

  • Groups:

    • Group 1: Intravenous (IV) administration.

    • Group 2: Oral (PO) administration.

  • Dosing:

    • IV Group: Administer RS-504393 (e.g., 1-5 mg/kg) dissolved in a suitable vehicle (e.g., 20% Captisol® in saline) via the tail vein.

    • PO Group: Administer RS-504393 (e.g., 10-50 mg/kg) dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) via oral gavage after an overnight fast.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of RS-504393 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

2. Protocol for LC-MS/MS Quantification of RS-504393 in Rat Plasma

This is a general procedure that requires optimization and validation for RS-504393.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS System:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Determine the specific multiple reaction monitoring (MRM) transitions for RS-504393 and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of RS-504393 into blank rat plasma.

    • Quantify the concentration of RS-504393 in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no detectable plasma concentration after oral dosing 1. Poor solubility of RS-504393 in the dosing vehicle.2. High first-pass metabolism.3. Instability in the gastrointestinal tract.1. Optimize the formulation. Test different vehicles (e.g., solutions, suspensions, or lipid-based formulations).2. Administer a P450 inhibitor (use with caution and proper controls) to assess the impact of first-pass metabolism.3. Evaluate the stability of RS-504393 in simulated gastric and intestinal fluids.
High variability in plasma concentrations between animals 1. Inconsistent oral gavage technique.2. Differences in food consumption affecting absorption.3. Individual differences in metabolism.1. Ensure all personnel are properly trained in oral gavage. Consider alternative, less stressful oral dosing methods if possible.2. Ensure a consistent fasting period for all animals in the oral dosing group.3. Increase the number of animals per group to improve statistical power.
Non-linear pharmacokinetics 1. Saturation of absorption transporters.2. Saturation of metabolic enzymes.1. Conduct a dose-escalation study to assess dose proportionality.2. If saturation is suspected, this will be an important characteristic of the compound's pharmacokinetic profile.
Poor recovery during sample preparation 1. Inefficient protein precipitation.2. Adsorption of the compound to plasticware.1. Test different protein precipitation solvents (e.g., methanol, acetone) or consider solid-phase extraction (SPE).2. Use low-binding microcentrifuge tubes and pipette tips.
Matrix effects in LC-MS/MS analysis 1. Co-eluting endogenous compounds from the plasma that suppress or enhance the ionization of RS-504393.1. Optimize the chromatographic separation to better resolve RS-504393 from interfering matrix components.2. Use a stable isotope-labeled internal standard if available.3. Evaluate different sample cleanup techniques (e.g., SPE, liquid-liquid extraction).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_prep Animal Acclimation & Fasting iv_dose Intravenous Dosing animal_prep->iv_dose po_dose Oral Gavage animal_prep->po_dose dose_prep RS-504393 Formulation (IV & PO) dose_prep->iv_dose dose_prep->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage sample_prep Plasma Sample Preparation storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Experimental workflow for assessing the bioavailability of RS-504393.

signaling_pathway mcp1 MCP-1 (CCL2) ccr2 CCR2 Receptor mcp1->ccr2 Binds gi Gαi Protein ccr2->gi Activates rs504393 RS-504393 rs504393->ccr2 Blocks pi3k PI3K gi->pi3k Activates akt Akt pi3k->akt Activates chemotaxis Monocyte Chemotaxis & Inflammation akt->chemotaxis Promotes

Signaling pathway of RS-504393 as a CCR2 antagonist.

References

Overcoming challenges in RS 504393 delivery for CNS studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RS 504393, a selective CCR2 chemokine receptor antagonist, in Central Nervous System (CNS) studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and procedures?

A1: this compound has limited aqueous solubility, which can present a challenge. Here are recommended solvents and tips for dissolution:

  • For in vitro stock solutions: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2][3] You can prepare a stock solution of up to 10 mg/mL (23.95 mM) in DMSO.[1][3] Sonication and gentle warming (up to 60°C) can aid in dissolution.[1][3] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[3]

  • For in vivo formulations: Direct dilution of a DMSO stock into aqueous buffers is not recommended as this will likely cause precipitation. A common strategy is to use a co-solvent system. One such formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a clear solution of at least 1.25 mg/mL.[1][3] For this method, first, add the DMSO stock solution to PEG300 and mix thoroughly. Then, add Tween-80 and mix again before finally adding the saline to the desired volume.[3]

  • Aqueous buffer preparation: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in Dimethylformamide (DMF) and then dilute with the aqueous buffer of choice, such as PBS (pH 7.2).[2] This method can achieve a solubility of approximately 0.1 mg/mL in a 1:9 solution of DMF:PBS.[2] It is not recommended to store aqueous solutions for more than one day.[2]

Q2: My experimental results are inconsistent. What are some potential sources of variability when using this compound?

A2: Inconsistent results can arise from several factors. Here are a few key areas to investigate:

  • Compound Stability: Ensure proper storage of the solid compound at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be stored at -80°C and can be stable for up to a year.[1] Avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3]

  • Dosing and Administration: The route of administration and dosage can significantly impact outcomes. Intraperitoneal (i.p.) injection is a common route for CNS studies.[4] Dosages in animal models have ranged from 2 mg/kg to 3 mg/kg/day.[1][4] Ensure accurate and consistent administration in your experimental cohorts.

  • Off-Target Effects: While this compound is highly selective for CCR2 over CCR1, it has been shown to interact with α1-adrenergic receptors.[5] This off-target activity could potentially lead to cardiovascular effects or other unintended biological responses.[5] Consider including appropriate controls to account for any potential off-target effects.

Q3: How can I be sure that this compound is reaching the CNS and engaging its target?

A3: Demonstrating CNS penetration and target engagement is crucial for interpreting your results.

  • Blood-Brain Barrier (BBB) Permeability: this compound has been shown to cross the BBB and exert effects in the CNS.[4] Studies have demonstrated that treatment with this compound can reduce BBB permeability in models of subarachnoid hemorrhage.[4] You can assess BBB integrity in your model using techniques like Evans blue dye extravasation.[4]

  • Pharmacodynamic Readouts: Measure downstream markers of CCR2 signaling to confirm target engagement. CCR2 activation is linked to neuroinflammation and neuronal apoptosis.[4] Therefore, you can assess levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and markers of apoptosis (e.g., BAX, cleaved caspase-3) in CNS tissue.[4] A reduction in these markers following this compound treatment would suggest successful target engagement.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValueReference
Molecular Weight417.5 g/mol [1][2][3]
FormulaC₂₅H₂₇N₃O₃[1][2][3]
CAS Number300816-15-3[1][2][3]
Purity≥98%[2][6]

Table 2: In Vitro Activity of this compound

Target/AssayIC₅₀Reference
Human recombinant CCR289 nM[1]
Human recombinant CCR1> 100 µM[1]
MCP-1-stimulated calcium influx35 nM[1]
MCP-1-induced chemotaxis330 nM[3][6][7]

Table 3: Solubility of this compound

SolventConcentrationNotesReference
DMSO10 mg/mL (23.95 mM)Sonication recommended[1][3]
DMF~10 mg/mL-[2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 1.25 mg/mL (2.99 mM)Clear solution, sonication may be needed[1][3]
1:9 DMF:PBS (pH 7.2)~0.1 mg/mL-[2]
WaterInsoluble-[1]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Subarachnoid Hemorrhage (SAH)

This protocol is adapted from a study investigating the effects of this compound on neuroinflammation and neuronal apoptosis following SAH.[4]

  • Animal Model: Utilize an endovascular perforation model to induce SAH in mice.

  • Drug Preparation: Prepare this compound in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is a co-solvent system as described in the troubleshooting section (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Dosing Regimen: Administer this compound at a dose of 3 mg/kg/day via i.p. injection. The first dose can be administered shortly after SAH induction.

  • Control Group: Administer the vehicle solution to the control group of animals using the same volume and route of administration.

  • Outcome Measures: At desired time points (e.g., 24 and 72 hours post-SAH), assess neurological function, brain water content, and BBB permeability (using Evans blue extravasation).[4]

  • Mechanism of Action Studies: To investigate the downstream signaling pathways, a specific inhibitor of a suspected pathway (e.g., LY294002 for the PI3K/Akt pathway) can be co-administered.[4]

  • Tissue Analysis: Collect brain tissue for analysis of inflammatory markers (e.g., IL-1β, TNF-α via ELISA or Western blot) and apoptotic markers (e.g., TUNEL staining, Western blot for BAX and BCL-2).[4]

Visualizations

RS504393_Signaling_Pathway This compound Mechanism of Action in Neuroinflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds and Activates PI3K PI3K CCR2->PI3K Activates Akt Akt PI3K->Akt Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Akt->Pro_inflammatory_Cytokines Promotes Expression Apoptosis Apoptosis Akt->Apoptosis Inhibits RS504393 This compound RS504393->CCR2 Blocks experimental_workflow General Experimental Workflow for In Vivo this compound Studies Induce_CNS_Pathology Induce CNS Pathology (e.g., SAH Model) Administer_Treatment Administer this compound or Vehicle (e.g., i.p. injection) Induce_CNS_Pathology->Administer_Treatment Prepare_RS504393 Prepare this compound Formulation Prepare_RS504393->Administer_Treatment Behavioral_Assessment Behavioral and Neurological Assessment Administer_Treatment->Behavioral_Assessment Tissue_Collection Collect CNS Tissue Behavioral_Assessment->Tissue_Collection Biochemical_Analysis Biochemical and Histological Analysis (ELISA, Western Blot, IHC) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis troubleshooting_logic Troubleshooting Logic for this compound Experiments Inconsistent_Results Inconsistent or Unexpected Results? Check_Solubility Is the compound fully dissolved? Precipitation observed? Inconsistent_Results->Check_Solubility Yes Check_Stability Was the solution freshly prepared? Proper storage? Inconsistent_Results->Check_Stability No Verify_Dosing Is the dosing accurate and consistent? Inconsistent_Results->Verify_Dosing No Consider_Off_Target Could there be off-target effects? Inconsistent_Results->Consider_Off_Target No Review_Formulation Review formulation protocol. Use co-solvents. Check_Solubility->Review_Formulation Yes Prepare_Fresh Prepare fresh solutions for each experiment. Check_Stability->Prepare_Fresh No Calibrate_Equipment Calibrate equipment. Refine injection technique. Verify_Dosing->Calibrate_Equipment No Add_Controls Include additional controls to assess specificity. Consider_Off_Target->Add_Controls Yes

References

Technical Support Center: RS 504393 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RS 504393, a selective CCR2 chemokine receptor antagonist. The information is tailored to assist in the optimization of dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the C-C chemokine receptor 2 (CCR2).[1] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This inhibition prevents the downstream signaling cascades that lead to monocyte and macrophage recruitment to sites of inflammation.[2][3]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format. Reported values are summarized in the table below.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO up to 10 mM. For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C.[4] When preparing working solutions, it is crucial to dilute the DMSO stock into your aqueous buffer. To avoid precipitation, ensure the final DMSO concentration in your assay is low (typically below 0.5%) and perform dilutions in a stepwise manner with constant mixing.[4]

Q4: Which cell lines are suitable for studying this compound activity?

Cell lines that endogenously express CCR2 are ideal for studying the effects of this compound. Commonly used cell lines include the human monocytic cell line THP-1 and the murine monocyte cell line WEHI-274.1.[2] Additionally, cell lines stably transfected with human CCR2b, such as CCR2-CHL (Chinese hamster lung) cells, can be used.[5]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound from various sources.

Assay TypeTarget/StimulusCell LineReported IC50
Receptor BindingHuman recombinant CCR2b-98 nM[1]
Receptor BindingHuman recombinant CCR1-> 100 µM[1]
Chemotaxis InhibitionMCP-1-330 nM[1]
Calcium Influx InhibitionMCP-1CCR2-CHL cells35 nM[5]

Signaling Pathway and Experimental Workflow Diagrams

CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change that activates intracellular signaling cascades.[2][3] This process begins with the activation of Gαi proteins, leading to the inhibition of adenylyl cyclase.[2] Subsequently, downstream pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt, Ras/Raf/MEK/ERK, and JAK/STAT pathways are activated, which are crucial for cell migration, survival, and proliferation.[3][6][7]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras JAK JAK G_protein->JAK CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Akt Akt PI3K->Akt Cellular_Response Cell Migration, Survival, Proliferation Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response

Simplified CCR2 signaling pathway.
Experimental Workflow: Chemotaxis Assay

A common method to determine the dose-response curve of this compound is through a chemotaxis assay, which measures the inhibition of CCL2-induced cell migration.

Chemotaxis_Workflow A 1. Cell Preparation (e.g., THP-1 cells) Resuspend in assay medium B 2. Compound Pre-incubation Incubate cells with various concentrations of this compound A->B C 3. Assay Setup Add CCL2 to lower wells of Transwell plate. Add pre-incubated cells to upper inserts. B->C D 4. Incubation Allow cells to migrate (2-4 hours at 37°C) C->D E 5. Quantification Measure migrated cells (e.g., using a fluorescent dye) D->E F 6. Data Analysis Plot % inhibition vs. [this compound] to determine IC50 E->F

References

Validation & Comparative

Validating the Efficacy of RS 504393 In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating inflammatory and fibrotic diseases, the C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target. Its role in recruiting monocytes and macrophages to sites of inflammation is pivotal in the pathogenesis of numerous conditions. This guide provides an objective comparison of the in vivo efficacy of RS 504393, a selective CCR2 antagonist, with other notable alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: The CCR2 Signaling Axis

The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) is the primary ligand for CCR2.[1] Their interaction triggers a cascade of intracellular signaling events, leading to monocyte and macrophage chemotaxis, activation, and subsequent contribution to inflammation and tissue damage.[2][3][4] this compound exerts its therapeutic effect by selectively binding to CCR2 and blocking the downstream signaling initiated by CCL2.[5]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_Protein G-Protein CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Signaling_Pathways Downstream Signaling (e.g., JAK/STAT, PI3K/Akt, MAPK) Ca_Release->Signaling_Pathways PKC->Signaling_Pathways Cellular_Response Cellular Response (Chemotaxis, Inflammation) Signaling_Pathways->Cellular_Response RS504393 This compound RS504393->CCR2 Blocks

Caption: Simplified CCR2 Signaling Pathway and the inhibitory action of this compound.

Comparative Efficacy of CCR2 Antagonists in Preclinical Models

The in vivo efficacy of this compound has been evaluated in various animal models of inflammatory and fibrotic diseases. Below is a summary of its performance alongside other CCR2 antagonists, Cenicriviroc and CCX140-B.

Table 1: Efficacy in Lipopolysaccharide (LPS)-Induced Acute Lung Injury
CompoundDose & AdministrationKey FindingsReference
This compound 5 mg/kg, i.v.Suppressed the elevated numbers of leukocytes and total protein content in bronchoalveolar lavage fluid (BALF). Significantly downregulated LPS-induced elevation of IL-1β and PAI-1 mRNA and protein expression. Suppressed lung edema, protein-rich fluid accumulation, and polymorphonuclear accumulation.[5]
Cenicriviroc 5, 20, 100 mg/kg/day, oral gavageDose-dependently reduced monocyte/macrophage recruitment in a peritonitis model.[6]
CCX140-B Not reported in this model--
Table 2: Efficacy in Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis
CompoundDose & AdministrationKey FindingsReference
This compound 2 mg/kg, oral, twice dailySignificantly reduced renal pathology, particularly interstitial fibrosis, by decreasing type I collagen synthesis.[5][7]
Cenicriviroc 20, 100 mg/kg/day, oral gavageShowed antifibrotic effects with significant reductions in collagen deposition.[6]
CCX140-B 100 mg/kg, in dietIn diabetic mice models, it decreased albuminuria, which was associated with decreased glomerular hypertrophy and increased podocyte density.[8][9]
Table 3: Efficacy in Bleomycin-Induced Scleroderma
CompoundDose & AdministrationKey FindingsReference
This compound Intradermal injectionSuppressed dermal fibrosis and decreased dermal thickness. The numbers of mast cells and myofibroblasts in the skin were significantly lower. The amount of collagen in the skin was also significantly lower. mRNA levels of TGF-β1 and collagen I alpha 1 were significantly decreased.[10]
Cenicriviroc Not reported in this model--
CCX140-B Not reported in this model--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vivo models cited in this guide.

LPS-Induced Acute Lung Injury in Mice

This model is used to study acute pulmonary inflammation.

LPS_ALI_Workflow cluster_protocol Experimental Workflow Animal_Prep 1. Animal Preparation (e.g., C57BL/6 mice, 8-12 weeks old) Anesthesia 2. Anesthesia (e.g., intraperitoneal ketamine/xylazine) Animal_Prep->Anesthesia Intratracheal_Instillation 3. Intratracheal Instillation of LPS (e.g., 10 µg/mouse in saline) Anesthesia->Intratracheal_Instillation Treatment 4. Administration of Test Compound (e.g., this compound, 5 mg/kg i.v.) Intratracheal_Instillation->Treatment Monitoring 5. Monitoring (24-72 hours post-LPS) Treatment->Monitoring Sample_Collection 6. Sample Collection (BALF, lung tissue, blood) Monitoring->Sample_Collection Analysis 7. Analysis (Cell counts, cytokine ELISA, histology) Sample_Collection->Analysis

Caption: Workflow for LPS-Induced Acute Lung Injury Model.

Procedure:

  • Animal Preparation: Use adult C57BL/6 mice (8-12 weeks old).

  • Anesthesia: Anesthetize the mice using an appropriate method, such as intraperitoneal injection of ketamine and xylazine.[11]

  • Intratracheal Instillation: Surgically expose the trachea and intratracheally instill lipopolysaccharide (LPS) (e.g., 10 µ g/mouse ) dissolved in sterile saline.[11][12]

  • Treatment: Administer this compound or the comparator compound at the desired dose and route (e.g., 5 mg/kg, i.v. for this compound).[5]

  • Monitoring: Monitor the animals for signs of respiratory distress for a period of 24 to 72 hours.[13]

  • Sample Collection: At the end of the experiment, collect bronchoalveolar lavage fluid (BALF), blood, and lung tissue for analysis.[11][14]

  • Analysis: Perform cell counts in BALF, measure cytokine levels (e.g., IL-1β) using ELISA, and conduct histological examination of lung tissue to assess inflammation and injury.[12]

Unilateral Ureteral Obstruction (UUO) Model for Renal Fibrosis

This model is widely used to induce progressive kidney fibrosis.

Procedure:

  • Animal Preparation: Use adult mice (e.g., C57BL/6).

  • Anesthesia: Anesthetize the mouse as previously described.

  • Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points using surgical silk.[15][16][17][18]

  • Treatment: Administer this compound or the comparator compound daily via the desired route (e.g., 2 mg/kg, oral gavage, twice daily for this compound).[7]

  • Duration: Continue the treatment for a period of 7 to 14 days.

  • Tissue Collection: At the end of the study, perfuse the kidneys and harvest the obstructed (left) and contralateral (right) kidneys.

  • Analysis: Assess the degree of fibrosis through histological staining (e.g., Masson's trichrome), immunohistochemistry for fibrosis markers (e.g., α-SMA), and quantitative PCR for gene expression of profibrotic markers (e.g., collagen I).[15][16]

Bleomycin-Induced Scleroderma Model

This model mimics the fibrotic skin manifestations of scleroderma.

Procedure:

  • Animal Preparation: Use susceptible mouse strains (e.g., C3H/He).[19]

  • Induction of Scleroderma: Administer daily subcutaneous or intradermal injections of bleomycin (B88199) (e.g., 100 µl of 1 mg/ml) into a defined area on the back for a period of 4 weeks.[19][20][21][22]

  • Treatment: Co-administer this compound or the comparator compound via the desired route. For this compound, intradermal injections have been shown to be effective.[10]

  • Assessment of Fibrosis: At the end of the treatment period, collect skin biopsies from the injected area.

  • Analysis: Measure dermal thickness, quantify collagen content (e.g., hydroxyproline (B1673980) assay), and perform immunohistochemistry to identify myofibroblasts (α-SMA positive cells) and mast cells.[10][20] Analyze the mRNA expression of profibrotic genes such as TGF-β1 and collagen I alpha 1.[10]

Conclusion

The available in vivo data demonstrate that this compound is a potent and selective CCR2 antagonist with significant efficacy in attenuating inflammation and fibrosis in various preclinical models. Its performance is comparable to other CCR2 antagonists like Cenicriviroc and CCX140-B in relevant disease models. The detailed protocols provided in this guide should aid researchers in designing and conducting their own in vivo studies to further validate and explore the therapeutic potential of this compound and other CCR2-targeting compounds. The choice of antagonist and experimental model will ultimately depend on the specific research question and therapeutic area of interest.

References

A Preclinical Showdown: RS 504393 vs. Cenicriviroc in Fibrotic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research targeting inflammatory and fibrotic diseases, two notable antagonists of the chemokine receptor pathway have emerged: RS 504393 and cenicriviroc (B192934). This guide provides a detailed comparison of their performance in various preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.

At a Glance: Key Differences

FeatureThis compoundCenicriviroc
Target(s) Selective CCR2 AntagonistDual CCR2 and CCR5 Antagonist
Primary Indication(s) in Preclinical Studies Renal and Skin Fibrosis, InflammationLiver and Kidney Fibrosis, Nonalcoholic Steatohepatitis (NASH)
Selectivity Highly selective for CCR2 over CCR1Potent activity against both CCR2 and CCR5

Mechanism of Action: A Tale of Two Receptors

This compound is a highly selective antagonist of the C-C chemokine receptor 2 (CCR2). The primary ligand for CCR2 is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. By blocking the CCL2/CCR2 signaling axis, this compound effectively inhibits the recruitment of monocytes and macrophages to sites of inflammation and injury, a critical step in the pathogenesis of fibrosis.

Cenicriviroc (CVC) , in contrast, is a dual antagonist, targeting both CCR2 and C-C chemokine receptor 5 (CCR5). This dual antagonism allows it to block the inflammatory and fibrotic signaling mediated by the ligands for both receptors, including CCL2 for CCR2, and RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) for CCR5. This broader mechanism of action is intended to provide a more comprehensive blockade of the inflammatory and pro-fibrotic pathways.

cluster_0 CCL2/CCR2 Signaling CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 binds Monocyte/Macrophage Recruitment Monocyte/Macrophage Recruitment CCR2->Monocyte/Macrophage Recruitment activates Inflammation & Fibrosis Inflammation & Fibrosis Monocyte/Macrophage Recruitment->Inflammation & Fibrosis This compound This compound This compound->CCR2 inhibits

This compound Signaling Pathway

cluster_1 Dual CCR2/CCR5 Antagonism CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 binds Monocyte/Macrophage Recruitment Monocyte/Macrophage Recruitment CCR2->Monocyte/Macrophage Recruitment activates CCL3, CCL4, CCL5 CCL3, CCL4, CCL5 CCR5 CCR5 CCL3, CCL4, CCL5->CCR5 binds T-Cell & HSC Activation T-Cell & HSC Activation CCR5->T-Cell & HSC Activation activates Inflammation & Fibrosis Inflammation & Fibrosis Monocyte/Macrophage Recruitment->Inflammation & Fibrosis T-Cell & HSC Activation->Inflammation & Fibrosis Cenicriviroc Cenicriviroc Cenicriviroc->CCR2 inhibits Cenicriviroc->CCR5 inhibits

Cenicriviroc Signaling Pathway

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activities of this compound and cenicriviroc against their target receptors.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Human CCR2Radioligand Binding89 - 98[1][2]
Human CCR1Radioligand Binding>100,000[1][2]
-MCP-1 Induced Chemotaxis330[1]
Cenicriviroc Human CCR2Ligand Binding2 - 6[2]
Human CCR5Ligand Binding2 - 6[2]

Preclinical Efficacy in Fibrosis Models

While no head-to-head studies directly comparing this compound and cenicriviroc in the same fibrosis model are publicly available, their efficacy has been demonstrated in distinct but relevant preclinical models.

This compound in a Bleomycin-Induced Scleroderma Model

In a mouse model of scleroderma induced by bleomycin (B88199), this compound demonstrated significant anti-fibrotic effects.

ParameterVehicle ControlThis compound Treatment% Reduction
Dermal Thickness (µm) Data not quantifiedSignificantly decreased-
Collagen Content (µ g/punch ) Data not quantifiedSignificantly lower-
TGF-β1 mRNA Expression -Significantly decreased-
Collagen I alpha 1 mRNA Expression -Significantly decreased-
Cenicriviroc in a Thioacetamide-Induced Liver Fibrosis Model

In a rat model of liver fibrosis induced by thioacetamide, cenicriviroc showed a dose-dependent reduction in liver fibrosis.

ParameterVehicle ControlCenicriviroc (20 mg/kg/day)Cenicriviroc (100 mg/kg/day)
Fibrosis Area (%) 0.610.290.20
Cenicriviroc in a Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model

In a mouse model of NASH induced by a high-fat, cholesterol, and fructose (B13574) diet, cenicriviroc demonstrated beneficial effects on both inflammation and fibrosis.[1]

ParameterControl DietNASH Diet + VehicleNASH Diet + Cenicriviroc
NAFLD Activity Score (NAS) -Significantly increasedSignificantly reduced
Collagen Deposition -Significantly increasedSignificantly reduced

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.

Bleomycin-Induced Scleroderma Mouse Model

Start Start Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Acclimatization Bleomycin Induction Daily Subcutaneous Bleomycin Injections (e.g., 100 µL of 1 mg/mL) for 4 weeks Acclimatization->Bleomycin Induction Treatment This compound or Vehicle Administration (e.g., intradermal injection) Bleomycin Induction->Treatment Concurrent Endpoint Analysis Euthanasia and Tissue Collection Treatment->Endpoint Analysis After 4 weeks Histology Dermal Thickness Measurement (H&E Staining) Endpoint Analysis->Histology Collagen Quantification Hydroxyproline (B1673980) Assay or Sirius Red Staining Endpoint Analysis->Collagen Quantification Gene Expression RT-qPCR for Profibrotic Genes (e.g., TGF-β1, Col1a1) Endpoint Analysis->Gene Expression End End Histology->End Collagen Quantification->End Gene Expression->End

Bleomycin-Induced Scleroderma Workflow

Protocol:

  • Animals: Female C57BL/6 mice, 6-8 weeks old.

  • Induction of Fibrosis: Daily subcutaneous injections of bleomycin (100 µL of 1 mg/mL in PBS) into the shaved back for 4 weeks.

  • Treatment: Intradermal injection of this compound or vehicle 6 hours prior to each bleomycin injection at the same site.

  • Endpoint Analysis:

    • Histology: Skin samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to measure dermal thickness.

    • Collagen Quantification: Skin samples are analyzed for collagen content using a hydroxyproline assay or visualized by Sirius Red staining.

    • Gene Expression: RNA is extracted from skin tissue, and the expression of profibrotic genes such as TGF-β1 and Collagen I alpha 1 is quantified by RT-qPCR.

Diet-Induced NASH Mouse Model

Start Start Acclimatization Animal Acclimatization (e.g., C57BL/6 mice) Start->Acclimatization Diet Induction High-Fat, Cholesterol, and Fructose Diet for 8-12 weeks Acclimatization->Diet Induction Treatment Cenicriviroc or Vehicle Administration (e.g., daily oral gavage) Diet Induction->Treatment Concurrent Endpoint Analysis Euthanasia and Tissue Collection Treatment->Endpoint Analysis After 8-12 weeks Histology NAFLD Activity Score (NAS) (H&E Staining) Endpoint Analysis->Histology Fibrosis Assessment Sirius Red Staining for Collagen Quantification Endpoint Analysis->Fibrosis Assessment Biochemical Analysis Serum ALT, AST Levels Endpoint Analysis->Biochemical Analysis End End Histology->End Fibrosis Assessment->End Biochemical Analysis->End

Diet-Induced NASH Workflow

Protocol:

  • Animals: Male C57BL/6 mice.

  • Induction of NASH: Mice are fed a diet high in fat (e.g., 40-60%), cholesterol (e.g., 1-2%), and fructose (e.g., 20-40% in drinking water) for 8-12 weeks.

  • Treatment: Cenicriviroc or vehicle is administered daily by oral gavage.

  • Endpoint Analysis:

    • Histology: Liver sections are stained with H&E to assess steatosis, inflammation, and ballooning, which are used to calculate the NAFLD Activity Score (NAS).

    • Fibrosis Assessment: Liver sections are stained with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.

    • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.

Conclusion

Both this compound and cenicriviroc have demonstrated significant anti-fibrotic potential in preclinical models. This compound, with its high selectivity for CCR2, shows promise in diseases where CCL2-mediated monocyte recruitment is a key driver of pathology. Cenicriviroc, with its dual CCR2/CCR5 antagonism, offers a broader approach to inhibiting inflammatory cell recruitment and activation, which may be advantageous in complex multifactorial diseases like NASH.

The choice between a selective or a dual antagonist will likely depend on the specific disease context and the relative contributions of the CCR2 and CCR5 pathways to its pathogenesis. The data presented in this guide provide a foundation for researchers to make informed decisions in the design of future preclinical studies and the development of novel anti-fibrotic therapies.

References

Comparative Analysis of RS 504393 Cross-reactivity with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the binding affinity and functional activity of RS 504393, a selective C-C chemokine receptor 2 (CCR2) antagonist, with a panel of other G-protein coupled receptors (GPCRs) and other relevant receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the compound's selectivity and potential off-target effects.

Executive Summary

This compound is a potent and selective antagonist of the human CCR2 receptor, with a reported IC50 value in the range of 89-98 nM.[1][2] Its selectivity against the closely related CCR1 receptor is high, with a reported IC50 value greater than 100 µM.[1][2] However, further investigation into its cross-reactivity profile reveals potential interactions with other receptors, most notably the human α1a-adrenergic receptor, for which an IC50 of 72 nM has been reported. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to aid in the interpretation of these findings.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (IC50) of this compound for its primary target, CCR2, and other receptors. This data has been compiled from publicly available literature and provides a direct comparison of the compound's potency at various targets.

Receptor TargetLigand/AssayCell LineIC50 (nM)Reference
Human CCR2b [125I]MCP-1 BindingTHP-1 or CCR2-CHL cells89 - 98[1][2]
Human CCR1 [125I]MIP-1α BindingNot Specified> 100,000[1][2]
Human α1a-adrenergic receptor Not SpecifiedNot Specified72
Human α1d-adrenergic receptor Not SpecifiedNot Specified460
Human 5-HT1a receptor Not SpecifiedNot Specified1070

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation of the data.

Radioligand Displacement Assay for CCR2

This protocol is adapted from the methodologies described in the initial characterization of spiropiperidine antagonists of CCR2.

Objective: To determine the binding affinity (IC50) of this compound for the human CCR2b receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing human CCR2b (e.g., THP-1 or engineered CHO or HEK293 cells).

  • Radioligand: [125I]-labeled human monocyte chemoattractant protein-1 ([125I]MCP-1).

  • Test Compound: this compound.

  • Binding Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, and 0.5% bovine serum albumin (BSA).

  • Wash Buffer: Binding buffer without BSA.

  • 96-well Filter Plates: GF/B or GF/C glass fiber filter plates.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or vehicle for total binding), and 50 µL of [125I]MCP-1 (final concentration ~50 pM).

  • Initiation of Binding: Add 50 µL of cell membrane suspension (containing 5-10 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Termination of Binding: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]MCP-1 (IC50 value) by non-linear regression analysis of the competition binding data.

Chemotaxis Assay

This protocol describes a functional assay to evaluate the ability of this compound to inhibit CCR2-mediated cell migration.

Objective: To determine the functional potency (IC50) of this compound in blocking MCP-1-induced chemotaxis of a monocytic cell line.

Materials:

  • Cells: A monocytic cell line endogenously expressing CCR2 (e.g., THP-1).

  • Chemoattractant: Recombinant human MCP-1.

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Boyden Chamber: Or other transwell migration system with a 5 µm pore size polycarbonate membrane.

  • Staining Reagent: Diff-Quik or similar cell stain.

Procedure:

  • Cell Preparation: Culture THP-1 cells and resuspend them in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Pre-incubation: Incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup: Add assay medium containing MCP-1 (at a concentration that elicits a submaximal chemotactic response, e.g., 10 ng/mL) to the lower wells of the Boyden chamber.

  • Cell Migration: Place the transwell inserts into the wells and add 100 µL of the pre-incubated cell suspension to the upper chamber.

  • Incubation: Incubate the chamber for 90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Determine the IC50 value of this compound for the inhibition of chemotaxis by plotting the percentage of inhibition against the compound concentration.

Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on MCP-1-induced intracellular calcium flux.

Objective: To evaluate the ability of this compound to block MCP-1-stimulated calcium release in CCR2-expressing cells.

Materials:

  • Cells: A cell line expressing human CCR2 (e.g., THP-1 or engineered CHO/HEK293 cells).

  • Fluorescent Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Recombinant human MCP-1.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Fluorescence Plate Reader: Equipped with an automated injection system.

Procedure:

  • Cell Plating: Seed the CCR2-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with Fluo-4 AM by incubating them with the dye solution in assay buffer for 60 minutes at 37°C.

  • Compound Addition: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence. Inject MCP-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the compound to the response with MCP-1 alone. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for assessing the cross-reactivity of this compound.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RS504393 This compound CCR2 CCR2 RS504393->CCR2 Blocks MCP1 MCP-1 (CCL2) MCP1->CCR2 Binds G_protein Gαi/Gβγ CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis MAPK->Chemotaxis

Caption: Simplified signaling pathway of the CCR2 receptor upon activation by its ligand MCP-1 and inhibition by this compound.

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays Radioligand Radioligand Displacement Assay Competition Competition Binding (this compound vs. Radioligand) Radioligand->Competition Membrane_Prep Membrane Preparation (CCR2, CCR1, etc.) Membrane_Prep->Radioligand IC50_Binding Determine IC50 (Binding Affinity) Competition->IC50_Binding IC50_Functional Determine IC50 (Functional Potency) Chemotaxis Chemotaxis Assay (Boyden Chamber) Cell_Migration Inhibition of Cell Migration Chemotaxis->Cell_Migration Calcium Calcium Mobilization Assay (Fluo-4) Ca_Flux Inhibition of Ca²⁺ Flux Calcium->Ca_Flux Cell_Migration->IC50_Functional Ca_Flux->IC50_Functional

Caption: General experimental workflow for assessing the cross-reactivity of this compound using binding and functional assays.

Selectivity_Profile cluster_high_affinity High Affinity cluster_moderate_affinity Moderate Affinity cluster_low_affinity Low Affinity RS504393 This compound CCR2 CCR2 (IC50: 89-98 nM) RS504393->CCR2 High alpha1a α1a-adrenergic (IC50: 72 nM) RS504393->alpha1a High alpha1d α1d-adrenergic (IC50: 460 nM) RS504393->alpha1d Moderate 5HT1a 5-HT1a (IC50: 1070 nM) RS504393->5HT1a Low CCR1 CCR1 (IC50: >100,000 nM) RS504393->CCR1 Very Low

Caption: Logical representation of the binding affinity profile of this compound for various receptors.

References

Confirming RS 504393 Target Engagement with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of immunohistochemistry (IHC) as a method to confirm target engagement of RS 504393, a selective antagonist for the C-C chemokine receptor 2 (CCR2). We will explore experimental data supporting its use and compare it with other alternative CCR2 antagonists.

Introduction to this compound and its Target, CCR2

This compound is a potent and selective small-molecule antagonist of CCR2, a key receptor in the inflammatory cascade. CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and are implicated in the pathogenesis of various inflammatory and fibrotic diseases. This compound exerts its therapeutic effect by blocking the interaction between CCL2 and CCR2, thereby inhibiting the downstream signaling pathways that lead to cellular migration and activation. Confirming that this compound effectively engages its target in a biological system is a critical step in preclinical and clinical development. Immunohistochemistry offers a powerful, tissue-based method to visualize and quantify the effects of this compound on CCR2-expressing cells within the tissue microenvironment.

Comparison of this compound with Alternative CCR2 Antagonists

Several other CCR2 antagonists have been developed and investigated for similar therapeutic indications. Below is a comparative overview of this compound and some of its alternatives, with a focus on evidence of their target engagement.

AntagonistSelectivityIn Vitro Potency (IC50)Evidence of Target Engagement (Preclinical Models)
This compound Selective for CCR289 nMScleroderma Model: Suppressed dermal fibrosis, decreased dermal thickness, and reduced numbers of mast cells and myofibroblasts in the skin.[1] Renal Fibrosis Model: Significantly reduced renal interstitial fibrosis.[2] Cardiac Pressure Overload Model: Suppressed the increase in CCR2+ infiltrating macrophages in the heart.[3]
INCB3344 Selective for CCR25.1 nM (human), 9.5 nM (murine)Delayed-Type Hypersensitivity Model: Dose-dependent inhibition of macrophage influx and substantial reduction in tissue inflammation.[4]
Cenicriviroc (CVC) Dual CCR2/CCR5 antagonistNot specifiedLiver Fibrosis Model: Strong inhibition of F4/80-positive macrophage accumulation in the liver.[5] Attenuated hepatic macrophage and neutrophil accumulation.[6]
MK-0812 Selective for CCR24.5 nMArthritis Model: Dose-dependent reduction in circulating Ly6Chi monocytes.[7]

Experimental Protocols

Immunohistochemistry Protocol for CCR2 Target Engagement

This protocol provides a general framework for assessing CCR2 target engagement using IHC. Specific antibody concentrations and incubation times may need to be optimized.

1. Tissue Preparation:

  • Fix tissue samples in 10% neutral buffered formalin for 24-48 hours.
  • Dehydrate the samples through a graded series of ethanol (B145695) and embed in paraffin.
  • Cut 4-5 µm thick sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Incubate slides in xylene (2 x 5 minutes).
  • Rehydrate through graded ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a final wash in distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature.

4. Staining:

  • Wash sections with a wash buffer (e.g., TBS or PBS with 0.05% Tween-20).
  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  • Rinse with wash buffer.
  • Apply a protein block (e.g., normal goat serum) for 30 minutes to reduce non-specific binding.
  • Incubate with a primary antibody against CCR2 (diluted in blocking buffer) overnight at 4°C.
  • Wash sections with wash buffer.
  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
  • Wash sections with wash buffer.
  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
  • Wash sections with wash buffer.
  • Develop the signal with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.
  • Rinse with distilled water.

5. Counterstaining and Mounting:

  • Counterstain with hematoxylin (B73222) for 1-2 minutes.
  • Wash with water.
  • Dehydrate through graded ethanol and clear in xylene.
  • Mount with a permanent mounting medium.

6. Analysis:

  • Examine slides under a microscope.
  • Quantify the staining intensity and the number of CCR2-positive cells in the target tissue. Compare the results between untreated, vehicle-treated, and this compound-treated groups. A reduction in the number or staining intensity of CCR2-positive cells in the treated group would indicate target engagement.

Visualizations

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein (Gi) CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Influx Ca²⁺ Influx IP3->Ca_Influx Induces PKC PKC DAG->PKC Activates Cellular_Responses Cellular Responses (Chemotaxis, Adhesion, Inflammation) Ca_Influx->Cellular_Responses MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB MAPK->NFkB NFkB->Cellular_Responses RS504393 This compound RS504393->CCR2 Inhibits

Caption: CCR2 Signaling Pathway and the inhibitory action of this compound.

IHC_Workflow Tissue_Collection Tissue Collection (Control vs. This compound treated) Fixation_Embedding Fixation & Paraffin Embedding Tissue_Collection->Fixation_Embedding Sectioning Microtome Sectioning (4-5µm) Fixation_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-CCR2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (HRP-DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Microscopic Analysis & Quantification Mounting->Analysis

Caption: Immunohistochemistry workflow for assessing CCR2 target engagement.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of RS 504393 and Other Modulators of the CCL2/CCR2 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of novel anti-inflammatory compounds is paramount. This guide provides an objective comparison of RS 504393, a selective CCR2 antagonist, with other compounds targeting the CCL2/CCR2 signaling pathway, a critical axis in inflammatory responses. The comparison is supported by available preclinical data, with a focus on quantitative metrics and detailed experimental methodologies.

This compound is a small molecule antagonist of the C-C chemokine receptor 2 (CCR2), which plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), this compound effectively attenuates the inflammatory cascade. This guide will compare the anti-inflammatory effects of this compound with other CCR2 antagonists and a standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802).

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and comparator compounds. It is important to note that direct head-to-head studies are limited, and data is compiled from various preclinical models.

CompoundTarget/Mechanism of ActionModelKey Efficacy DataReference
This compound Selective CCR2 antagonistHuman recombinant CCR2 and CCR1IC50: 89 nM (CCR2), >100 µM (CCR1)[1]
MCP-1-induced chemotaxisIC50: 330 nM[1]
LPS-induced leukocyte elevation in BALF (in vivo, mice)Significant suppression at 5 mg/kg (i.v.)[1]
INCB3344 Selective CCR2 antagonistHuman and murine CCR2IC50: 5.1 nM (human), 9.5 nM (murine) in binding antagonism; 3.8 nM (human), 7.8 nM (murine) in chemotaxis antagonism[2]
Cenicriviroc Dual CCR2/CCR5 antagonistIn vivo model of peritonitisSignificant decrease in monocyte/macrophage recruitment[3][4]
Bindarit Inhibitor of CCL2 synthesisMouse model of diabetes-associated periodontitisReduced serum and gingival CCL2 levels, suppressed inflammatory monocyte infiltration[5]
Diclofenac Non-selective COX inhibitor (NSAID)Carrageenan-induced paw edema (in vivo, rats)56.17 ± 3.89% inhibition at 5 mg/kg; 71.82 ± 6.53% inhibition at 20 mg/kg (at peak effect)[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_Protein G-protein CCR2->G_Protein Activation CCL2 CCL2 CCL2->CCR2 Binding PLC PLC G_Protein->PLC JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_p38 MAPK/p38 Pathway G_Protein->MAPK_p38 PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammation (Gene Expression, Chemotaxis, Cytokine Release) Ca_release->Inflammation PKC->Inflammation JAK_STAT->Inflammation PI3K_Akt->Inflammation MAPK_p38->Inflammation RS504393 This compound RS504393->CCR2 Antagonism

CCR2 Signaling Pathway and the Point of Intervention for this compound.

Experimental_Workflow cluster_animal_model In Vivo Anti-inflammatory Assay Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Grouping (Control, Standard, Test) Acclimatization->Grouping Dosing Dosing (Vehicle, Diclofenac, this compound) Grouping->Dosing Inflammation_Induction Inflammation Induction (e.g., Carrageenan Injection) Dosing->Inflammation_Induction Measurement Measurement of Paw Edema (Plethysmometer) Inflammation_Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

A generalized workflow for an in vivo anti-inflammatory experiment.

Detailed Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of anti-inflammatory compounds. The carrageenan-induced paw edema model is a widely used in vivo assay for this purpose.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method to evaluate acute inflammation.

  • Animals: Male Wistar rats weighing between 150-200g are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized for at least one week before the experiment.

  • Grouping and Dosing: Animals are randomly divided into several groups (n=6-10 per group):

    • Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard anti-inflammatory drug, such as diclofenac (e.g., 5 or 20 mg/kg, administered orally).

    • Test Groups: Receive the test compound, such as this compound, at various doses.

  • Procedure:

    • One hour before the induction of inflammation, the respective treatments (vehicle, standard drug, or test compound) are administered to the animals.

    • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • Inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

    • The paw volume is then measured at regular intervals, typically at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema is calculated using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group. Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.

Discussion and Conclusion

The available data indicates that this compound is a potent and selective CCR2 antagonist with demonstrated anti-inflammatory activity in preclinical models. Its efficacy in reducing leukocyte infiltration highlights its potential as a therapeutic agent for inflammatory conditions where monocyte and macrophage recruitment is a key pathological feature.

When compared to other CCR2 antagonists, such as INCB3344, both show nanomolar potency in vitro. Cenicriviroc, a dual CCR2/CCR5 antagonist, also shows significant anti-inflammatory effects, suggesting that targeting multiple chemokine receptors may offer a broader therapeutic window in certain inflammatory diseases. Bindarit, which acts upstream by inhibiting CCL2 synthesis, presents an alternative strategy for modulating this inflammatory axis.

In comparison to the NSAID diclofenac, this compound offers a more targeted approach. While diclofenac broadly inhibits cyclooxygenase enzymes, this compound specifically targets the CCL2/CCR2 pathway. This specificity may translate to a different side-effect profile and efficacy in diseases where monocyte-driven inflammation is predominant.

References

Unveiling the Molecular Aftermath: A Comparative Guide to Western Blot Analysis of CCR2 Downstream Targets Following RS 504393 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Protein Expression Changes in Key Signaling Pathways

The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a multitude of inflammatory diseases and cancer. Its inhibition by antagonists like RS 504393 disrupts downstream signaling cascades, mitigating disease progression. This guide provides a comprehensive comparison of the effects of this compound on key downstream targets of CCR2, supported by experimental data from Western blot analyses. We delve into the detailed methodologies and present signaling pathway and workflow diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Quantitative Analysis of Protein Expression Changes

The following table summarizes the quantitative changes in the expression of key downstream target proteins of the CCR2 signaling pathway after treatment with the CCR2 antagonist, this compound, or other analogous inhibitors. The data is compiled from various studies and presented as a percentage change relative to control conditions, as determined by densitometric analysis of Western blots.

Target ProteinCellular ContextTreatmentChange in Protein ExpressionReference
p-p38 MAPK --Data not available in searched literature-
p-STAT3 --Data not available in searched literature-
p-Akt --Data not available in searched literature-
MMP-9 A549 human lung carcinoma cells10 nM CCR2 Antagonist (CAS 445479-97-0) for 24h↓ ~58% reduction in CCL2-induced expression[1]
BAX Hemin-induced SAH model in H22 cellsThis compound↓ Significant downregulation[2]
BCL-2 Hemin-induced SAH model in H22 cellsThis compound↑ Significant upregulation[2]
IL-1β Hemin-induced SAH model in H22 cellsThis compound↓ Significant downregulation[2]
TNF-α Hemin-induced SAH model in H22 cellsThis compound↓ Significant downregulation[2]

Note: While the direct effect of this compound on the phosphorylation of p38 MAPK, STAT3, and Akt is a critical area of investigation, specific quantitative Western blot data was not available in the public domain at the time of this review. The scientific community eagerly awaits further research to elucidate these precise molecular interactions.

Deciphering the Signaling Cascade: A Visual Representation

The following diagrams illustrate the CCR2 signaling pathway and the experimental workflow for Western blot analysis, providing a clear visual guide for researchers.

CCR2_Signaling_Pathway CCR2 Signaling Pathway and Inhibition by this compound CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates RS504393 This compound RS504393->CCR2 Inhibits PI3K PI3K G_protein->PI3K MAPK_pathway MAPK Pathway (p38, ERK, JNK) G_protein->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway G_protein->JAK_STAT_pathway Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt NF_kB NF-κB p_Akt->NF_kB p_MAPK p-MAPK MAPK_pathway->p_MAPK p_MAPK->NF_kB p_STAT p-STAT JAK_STAT_pathway->p_STAT Cellular_Responses Cellular Responses (Inflammation, Proliferation, Survival, Migration) p_STAT->Cellular_Responses p_NF_kB p-NF-κB NF_kB->p_NF_kB p_NF_kB->Cellular_Responses

Figure 1: CCR2 Signaling and this compound Inhibition.

Western_Blot_Workflow Western Blot Experimental Workflow start Start: Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis (with Phosphatase & Protease Inhibitors) start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant denature Sample Preparation (Denaturation with Laemmli buffer) quant->denature sds_page SDS-PAGE (Protein Separation by Size) denature->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST to prevent non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p38, anti-BAX) blocking->primary_ab wash1 Washing (TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing (TBST) secondary_ab->wash2 detection Chemiluminescent Detection (ECL Substrate) wash2->detection imaging Imaging & Densitometry (Quantification of Band Intensity) detection->imaging end End: Data Analysis & Comparison imaging->end

Figure 2: Western Blot Workflow Diagram.

Experimental Protocols: A Step-by-Step Guide

The following is a detailed protocol for Western blot analysis to assess the expression of CCR2 downstream targets. This protocol is a synthesis of best practices and should be optimized for specific experimental conditions.

1. Cell Culture and Treatment:

  • Culture cells of interest to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • For studies involving pathway activation, stimulate cells with a CCR2 ligand (e.g., CCL2) for a predetermined time before harvesting.

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve protein integrity and phosphorylation status.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.

4. Sample Preparation and SDS-PAGE:

  • Mix a calculated volume of protein lysate with 4x Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-20% precast polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

6. Immunoblotting:

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is recommended over non-fat dry milk to reduce background.[1][2]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-p38, anti-STAT3, anti-Akt, anti-MMP-9, anti-BAX, anti-BCL-2, anti-IL-1β, anti-TNF-α) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

  • For phosphorylated proteins, it is best practice to strip the membrane and re-probe with an antibody against the total protein to determine the ratio of phosphorylated to total protein.[3]

This comprehensive guide provides a framework for the robust analysis of CCR2 downstream signaling in response to this compound treatment. By adhering to these detailed protocols and utilizing the provided visual aids, researchers can generate reliable and reproducible data to advance our understanding of CCR2-mediated cellular processes and the therapeutic potential of its antagonists.

References

Assessing CCR2 mRNA Levels Post-RS 504393 Treatment: A Comparative Guide to In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing C-C chemokine receptor 2 (CCR2) mRNA levels in tissue samples following treatment with the selective CCR2 antagonist, RS 504393. The primary focus is on the application of in situ hybridization (ISH) for localized, semi-quantitative analysis, with a comparative overview of alternative quantitative techniques such as quantitative polymerase chain reaction (qPCR).

Introduction to this compound and CCR2 Signaling

This compound is a potent and selective antagonist of the CCR2 receptor, a key player in the inflammatory response.[1] It functions by blocking the interaction of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) with CCR2, thereby inhibiting the recruitment of monocytes and macrophages to sites of inflammation. Understanding the in situ expression of CCR2 mRNA post-treatment is crucial for elucidating the compound's mechanism of action and its effects on the target tissue microenvironment. While some studies suggest that CCR2 antagonists can downregulate CCR2 expression, the effects can be context-dependent.

In Situ Hybridization for CCR2 mRNA Detection

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of a tissue section. This spatial information is a key advantage over methods that require tissue homogenization. Both chromogenic (CISH) and fluorescent (FISH) ISH methods can be employed to detect CCR2 mRNA.

Experimental Workflow for In Situ Hybridization

ISH_Workflow cluster_prep Sample Preparation cluster_ish In Situ Hybridization Tissue_Fixation Tissue Fixation (e.g., Formalin) Paraffin_Embedding Paraffin Embedding Tissue_Fixation->Paraffin_Embedding Sectioning Sectioning (4-6 µm) Paraffin_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Permeabilization Permeabilization (Proteinase K) Deparaffinization->Permeabilization Hybridization Probe Hybridization (CCR2 antisense probe) Permeabilization->Hybridization Washing Stringent Washes Hybridization->Washing Detection Signal Detection (Antibody-Enzyme Conjugate) Washing->Detection Visualization Visualization (Chromogen/Fluorophore) Detection->Visualization

Caption: A generalized workflow for in situ hybridization.

Quantitative Analysis of In Situ Hybridization Data

While traditionally considered a qualitative or semi-quantitative technique, advances in digital imaging and analysis software allow for quantitative assessment of ISH signals.[1][2][3][4][5]

ParameterDescriptionSoftware/Tools
Signal Intensity Measurement of the average intensity of the chromogenic or fluorescent signal per cell or defined region of interest.ImageJ/Fiji, CellProfiler, Visiopharm, HALO
Area of Staining Quantification of the total area of positive signal within a defined region.ImageJ/Fiji, CellProfiler, Visiopharm, HALO
Dot Counting (for RNAscope) Automated counting of individual mRNA molecules, visualized as distinct dots.RNAscope SpotStudio™ Software, QuPath

Comparison of ISH with Alternative mRNA Quantification Methods

While ISH provides crucial spatial information, other techniques offer more precise quantification of mRNA levels from bulk tissue.

FeatureIn Situ Hybridization (ISH)Quantitative PCR (qPCR)
Principle Hybridization of a labeled probe to target mRNA in intact tissue sections.Reverse transcription of RNA to cDNA followed by PCR-based amplification and quantification.[6]
Data Output Spatial distribution and semi-quantitative assessment of mRNA expression.Absolute or relative quantification of mRNA levels in a homogenized sample.[6]
Advantages - Provides cellular and tissue localization of mRNA.[7] - Preserves tissue architecture. - Allows for the study of cellular heterogeneity.- Highly sensitive and specific.[6] - Wide dynamic range of quantification.[8] - High-throughput capabilities.
Disadvantages - Generally less quantitative than qPCR. - Can be technically challenging and prone to variability. - Lower throughput.- Loss of spatial information due to tissue homogenization.[9] - Susceptible to RNA degradation and PCR inhibitors.[8]
Typical Application Visualizing CCR2 mRNA expression in specific cell types (e.g., infiltrating immune cells, resident tissue cells) within a treated tissue.Measuring the overall change in CCR2 mRNA levels in a tissue biopsy post-treatment.

Experimental Protocols

Chromogenic In Situ Hybridization (CISH) Protocol for CCR2 mRNA

This protocol is a general guideline and may require optimization based on the specific tissue and probe used.

1. Sample Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours.

  • Dehydrate through a graded series of ethanol (B145695) and embed in paraffin.

  • Cut 4-6 µm thick sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Bake slides at 60°C for 1 hour.

  • Deparaffinize in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%) to deionized water.

3. Permeabilization:

  • Treat with Proteinase K (10-20 µg/mL) for 10-30 minutes at 37°C. The duration needs to be optimized for the tissue type.

  • Wash in PBS (2 x 5 minutes).

4. Hybridization:

  • Pre-hybridize slides in hybridization buffer for 1-2 hours at the hybridization temperature.

  • Denature the DIG-labeled CCR2 antisense RNA probe by heating.

  • Apply the probe to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at a temperature optimized for the probe (typically 42-55°C).

5. Post-Hybridization Washes:

  • Perform a series of stringent washes in SSC buffer at the hybridization temperature to remove unbound probe.

6. Immunodetection:

  • Block endogenous peroxidase activity with 3% H₂O₂.

  • Block non-specific binding with a blocking solution (e.g., 2% normal serum).

  • Incubate with an anti-DIG antibody conjugated to horseradish peroxidase (HRP).

  • Wash in buffer.

7. Visualization:

  • Develop the signal with a chromogen substrate such as DAB (3,3'-diaminobenzidine), which produces a brown precipitate.

  • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydrate, clear, and mount.

RNAscope® Assay for CCR2 mRNA

RNAscope® is a commercially available, highly sensitive and specific ISH technology that allows for single-molecule detection.[10]

1. Sample Preparation and Pretreatment:

  • Follow the specific RNAscope® protocols for the sample type (e.g., FFPE, fresh-frozen).[11] This typically involves baking, deparaffinization, and target retrieval using a specific buffer and steamer.[11]

  • A protease treatment is then applied.[12]

2. Probe Hybridization:

  • Hybridize the target-specific CCR2 probe (a pool of oligonucleotide pairs) for 2 hours at 40°C in a HybEZ™ oven.

3. Signal Amplification:

  • A series of amplification steps (Amp 1 through Amp 6) are performed, which involves the sequential hybridization of a preamplifier, amplifier, and labeled probes.

4. Detection:

  • For chromogenic detection, a HRP-based system is used with a chromogen like DAB.[13] For fluorescent detection, different fluorophores can be used for multiplexing.[12]

5. Visualization and Analysis:

  • Image the slides with a bright-field or fluorescence microscope.

  • Quantify the signal by counting the number of dots per cell.

Signaling Pathway and Experimental Logic

The following diagram illustrates the CCR2 signaling pathway and the rationale for assessing CCR2 mRNA levels after this compound treatment.

CCR2_Signaling cluster_pathway CCR2 Signaling Pathway cluster_intervention Experimental Intervention cluster_measurement Measurement CCL2 CCL2 (Chemokine) CCR2 CCR2 (Receptor) CCL2->CCR2 Binds to G_Protein G-Protein Signaling CCR2->G_Protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K) G_Protein->Downstream Cell_Migration Cell Migration & Inflammation Downstream->Cell_Migration Leads to RS504393 This compound (Antagonist) RS504393->CCR2 Blocks CCR2_Gene CCR2 Gene CCR2_mRNA CCR2 mRNA CCR2_Gene->CCR2_mRNA Transcription CCR2_mRNA->CCR2 Translation ISH In Situ Hybridization ISH->CCR2_mRNA Measures

References

A Comparative Guide to RS 504393 and its Alternatives for Phenotypic Analysis of Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CCR2 antagonist RS 504393 with other notable alternatives for the phenotypic analysis of immune cells. The information presented herein is curated from experimental data to assist in the selection of the most appropriate compound for your research needs.

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. Antagonists of this receptor are invaluable tools for studying inflammatory processes and for the development of therapeutics for a range of diseases. This compound is a well-characterized, selective CCR2 antagonist. This guide compares its performance with three other prominent CCR2 antagonists: Cenicriviroc (B192934), INCB3284, and PF-4136309.

Mechanism of Action: The CCR2-CCL2 Axis

The CCR2-CCL2 signaling pathway is a critical driver of monocyte and macrophage migration. CCL2, produced at sites of inflammation, binds to CCR2 on the surface of these immune cells, triggering a signaling cascade that leads to chemotaxis, or directed cell movement, towards the inflammatory stimulus. By blocking this interaction, CCR2 antagonists can effectively inhibit the recruitment of these key inflammatory cells.

CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (on Immune Cells) CCL2->CCR2 Binds to Signaling Intracellular Signaling (e.g., Ca²⁺ mobilization, ERK phosphorylation) CCR2->Signaling Activates Chemotaxis Chemotaxis & Monocyte Recruitment Signaling->Chemotaxis Inflammation Inflammation Chemotaxis->Inflammation RS504393 This compound & Alternatives RS504393->CCR2 Blocks

Figure 1. Simplified signaling pathway of the CCL2-CCR2 axis and the inhibitory action of CCR2 antagonists.

Comparative Performance of CCR2 Antagonists

The following tables summarize the quantitative data on the performance of this compound and its alternatives. The data has been compiled from various sources and provides a basis for objective comparison.

Table 1: In Vitro Potency of CCR2 Antagonists

CompoundTarget(s)Assay TypeSpeciesIC50 (nM)Reference(s)
This compound CCR2Receptor BindingHuman89 - 98[1][2][3][4]
ChemotaxisHuman330[2][3][4]
Cenicriviroc CCR2/CCR5Not SpecifiedNot SpecifiedNot Specified[5][6]
INCB3284 CCR2Receptor BindingHuman3.7[7][8]
ChemotaxisHuman4.7[7][8]
PF-4136309 CCR2Receptor BindingHuman5.2[9][10]
ChemotaxisHuman3.9[9][10]

Table 2: Effects of CCR2 Antagonists on Immune Cell Phenotype

CompoundExperimental ModelKey Phenotypic ChangesQuantitative DataReference(s)
This compound Mouse model of hepatic ischemia/reperfusionDecreased infiltration of inflammatory monocytes (CD11b+Ly6Chi) and reparative monocytes (CD11b+Ly6Clo) in the liver.Significant reduction in the percentage of CD11b+Ly6Chi and CD11b+Ly6Clo cells.[11]
Mouse model of osteoarthritisReduced synovial macrophage accumulation.Significantly lower number of F4/80-positive macrophages.[12]
Cenicriviroc In vitro human monocyte migration assayInhibited trans-endothelial migration of monocytes.Greater decrease in monocyte migration compared to single CCR2 or CCR5 antagonists.[1]
Mouse model of acute liver injuryDecreased numbers of monocyte-derived macrophages in the liver.Significant reduction in CD11b++F4/80+Ly6C+ and CD11b++F4/80++Ly6C+ cells.[2]
In vitro T-cell differentiationInhibits Th1, Th2, and Th17 differentiation; promotes Type 1 regulatory T cell (Tr1) generation.Not specified.[13]
INCB3284 Not specifiedPrimarily inhibits monocyte/macrophage trafficking.Not specified.[7]
PF-4136309 Not specifiedBlocks migration of monocytes, myeloid-derived suppressor cells (MDSCs), and macrophages.Not specified.[14]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of experimental results. Below is a standard protocol for the phenotypic analysis of immune cells using flow cytometry.

Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

1. Sample Preparation:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum).

2. Cell Staining:

  • Add a cocktail of fluorescently-labeled antibodies against cell surface markers to the cell suspension. A typical panel for monocyte subset analysis might include antibodies against CD14, CD16, CCR2, CD11b, and Ly6C (in mice).

  • Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

3. Flow Cytometry Analysis:

  • Resuspend the stained cells in a suitable buffer for flow cytometry.

  • Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.

  • Analyze the data using flow cytometry analysis software (e.g., FlowJo). Gate on the monocyte population based on forward and side scatter characteristics, and then analyze the expression of the various markers to identify different subsets (e.g., classical, intermediate, and non-classical monocytes).

cluster_0 Sample Preparation cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis WholeBlood Whole Blood PBMC_Isolation PBMC Isolation (Density Gradient) WholeBlood->PBMC_Isolation Cell_Washing Cell Washing PBMC_Isolation->Cell_Washing Antibody_Incubation Antibody Incubation (e.g., CD14, CD16, CCR2) Cell_Washing->Antibody_Incubation Staining_Wash Washing Antibody_Incubation->Staining_Wash Flow_Cytometry Flow Cytometry Acquisition Staining_Wash->Flow_Cytometry Data_Analysis Data Analysis (Gating & Phenotyping) Flow_Cytometry->Data_Analysis

Figure 2. Experimental workflow for immunophenotyping of PBMCs by flow cytometry.

Logical Framework for Compound Selection

The choice of a CCR2 antagonist will depend on the specific research question. The following diagram illustrates a logical framework for selecting the most appropriate compound.

Start Start: Need to study monocyte/macrophage phenotype Question1 Specific CCR2 inhibition required? Start->Question1 Question2 Dual CCR2/CCR5 inhibition desired? Question1->Question2 Yes Cenicriviroc Use Cenicriviroc (Dual antagonist, clinical data available) Question1->Cenicriviroc No (dual okay) Question3 Highest in vitro potency needed? Question2->Question3 Yes RS504393 Use this compound (Well-characterized, selective) Question2->RS504393 No Question3->RS504393 No (moderate okay) INCB_PF Use INCB3284 or PF-4136309 (High potency) Question3->INCB_PF Yes

Figure 3. Decision tree for selecting a CCR2 antagonist based on experimental needs.

Conclusion

This compound remains a valuable and well-documented tool for studying the role of CCR2 in immune cell function. Its selectivity for CCR2 makes it a reliable choice for experiments where the specific role of this receptor is being investigated. For studies requiring higher in vitro potency, INCB3284 and PF-4136309 present compelling alternatives. Cenicriviroc offers a unique profile as a dual CCR2/CCR5 antagonist, which may be advantageous in contexts where both pathways are relevant. The selection of the most appropriate antagonist should be guided by the specific experimental goals, the desired potency, and the relevance of targeting CCR5 in addition to CCR2. The provided data and protocols aim to facilitate this decision-making process for researchers in the field.

References

Safety Operating Guide

Proper Disposal of RS 504393: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of the selective CCR2 chemokine receptor antagonist, RS 504393, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with general laboratory chemical waste management principles. The information is intended for researchers, scientists, and drug development professionals who may handle this compound.

This compound is a potent research chemical that should be handled with care. The Safety Data Sheet (SDS) from suppliers indicates that this compound is harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Chemical and Physical Properties

A summary of the relevant quantitative data for this compound is presented below. This information is crucial for safe handling and in determining the appropriate disposal route.

PropertyValueSource
Molecular FormulaC₂₅H₂₇N₃O₃Cayman Chemical[2], R&D Systems[3]
Molecular Weight417.5 g/mol Cayman Chemical[2], R&D Systems[3]
AppearanceSolidCayman Chemical[2]
Purity≥98%Cayman Chemical[2], R&D Systems[3], Tocris Bioscience
Solubility in DMSO~1 mg/mL and 10 mg/mLCayman Chemical[2], TargetMol[4]
Solubility in DMF~10 mg/mLCayman Chemical[2]
Storage Temperature-20°CCayman Chemical[2], MedchemExpress[5]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1] This requires adherence to institutional and local regulations for hazardous chemical waste. The following protocol provides a detailed, procedural guide for researchers.

1. Waste Identification and Segregation:

  • Treat all forms of this compound (pure compound, solutions, contaminated labware) as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should never be mixed.[6]

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions in organic solvents).

2. Waste Collection and Containerization:

  • Solid Waste: Collect chemically contaminated solid waste in a designated, leak-proof container lined with a clear plastic bag.[7] The container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Collect liquid waste containing this compound in a sturdy, chemically compatible, and sealable container. The original container is often the best choice for waste collection.[7][8] If using a different container, ensure it is appropriate for the solvents used (e.g., glass for organic solvents).

  • Never dispose of this compound down the sink or in the regular trash.[6][9]

3. Labeling of Waste Containers:

  • Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[10]

  • The label must include:

    • The full chemical name: "this compound"

    • All other constituents in the container, including solvents and their approximate concentrations.

    • The date of accumulation.

    • The name of the principal investigator or research group.

    • The laboratory room number.

4. Storage of Chemical Waste:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12]

  • Ensure waste containers are kept closed except when adding waste.[6]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[6][10]

5. Arranging for Waste Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check with your institution), arrange for a pickup from your institution's EHS or a licensed hazardous waste vendor.[7][11]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, leak-proof container with a plastic liner. solid_waste->collect_solid collect_liquid Collect in a labeled, sealable, and chemically compatible container. liquid_waste->collect_liquid store Store in designated Satellite Accumulation Area with secondary containment. collect_solid->store collect_liquid->store pickup Arrange for pickup by EHS or licensed hazardous waste vendor. store->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RS 504393
Reactant of Route 2
RS 504393

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。